Ethyl 2-(2-fluorophenoxy)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSUXZXAOIKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-fluorophenoxy)acetate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(2-fluorophenoxy)acetate, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The primary synthetic route detailed is the Williamson ether synthesis, a robust and efficient method for forming the target ether linkage. This document offers a field-proven, step-by-step experimental protocol, explaining the causal reasoning behind procedural choices to ensure reproducibility and high yield. Furthermore, it establishes a complete analytical framework for the structural confirmation and purity assessment of the final product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a clear, structured format, supported by diagrams and authoritative references, making this guide an essential resource for researchers, chemists, and professionals in drug discovery and chemical development.
Introduction: The Significance of a Fluorinated Phenoxyacetate Intermediate
This compound (CAS No. 2248-56-8) is a member of the aryloxyacetic acid ester family.[1] The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of a molecule. As such, this compound serves as a critical building block for more complex molecules with potential biological activity.
The synthesis of this ether is most reliably achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry first developed by Alexander Williamson in 1850.[2] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide, providing a direct and high-yielding pathway to the desired ether product.[3][4] This guide will elucidate this process in detail, from foundational principles to practical laboratory execution and rigorous analytical validation.
Synthesis via Williamson Ether Synthesis
Principle and Mechanistic Rationale
The synthesis hinges on the reaction between 2-fluorophenol and an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). The core of this transformation is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]
Causality Behind Experimental Choices:
-
Deprotonation of Phenol: 2-fluorophenol is weakly acidic. To generate the far more nucleophilic 2-fluorophenoxide anion, a base is required. A moderately strong base like potassium carbonate (K₂CO₃) is ideal for this purpose. It is strong enough to deprotonate the phenol but is not so caustic as to promote unwanted side reactions, such as hydrolysis of the ester. It is also inexpensive and easy to handle and remove after the reaction.[3][5]
-
Choice of Electrophile: Ethyl bromoacetate or ethyl chloroacetate serve as the electrophile. The carbon atom bonded to the halogen is electron-deficient and susceptible to nucleophilic attack. Bromoacetates are generally more reactive than chloroacetates due to bromide being a better leaving group, potentially leading to faster reaction times or milder conditions.[4]
-
Solvent Selection: A polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is crucial.[3][5] These solvents can solvate the potassium cation but do not form a tight solvent shell around the phenoxide anion, leaving it "naked" and highly nucleophilic. This enhances the rate of the Sₙ2 reaction and minimizes the potential for competing elimination reactions.[3]
-
Reaction Temperature: Heating the reaction mixture to reflux is typically necessary to provide sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe.[6][7]
Overall Reaction Scheme
The reaction proceeds as follows:
Caption: Williamson ether synthesis of this compound.
Experimental Workflow Diagram
The entire process, from setting up the reaction to final characterization, is outlined in the workflow below.
Caption: Experimental workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is based on established procedures for similar phenoxyacetate syntheses.[6][7][8]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 2-Fluorophenol | 112.10 | 5.61 g | 50.0 | 1.0 |
| Ethyl Bromoacetate | 167.00 | 9.19 g (6.1 mL) | 55.0 | 1.1 |
| Anhydrous K₂CO₃ | 138.21 | 10.37 g | 75.0 | 1.5 |
| Anhydrous Acetone | 58.08 | 200 mL | - | - |
| Diethyl Ether | - | ~150 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine (sat. NaCl) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | q.s. | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (5.61 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and anhydrous acetone (200 mL).
-
Reagent Addition: Stir the resulting suspension vigorously. Add ethyl bromoacetate (6.1 mL, 55.0 mmol) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the 2-fluorophenol spot indicates reaction completion.
-
Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).[6]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure this compound.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2248-56-8 | [1] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | Typical for this class |
| SMILES | CCOC(=O)COC1=CC=CC=C1F | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for confirming the molecular structure. The spectrum will show characteristic signals for each unique proton environment.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 - 6.90 | Multiplet (m) | 4H | Ar-H | Aromatic protons on the fluorophenyl ring. |
| ~ 4.65 | Singlet (s) | 2H | O-CH₂ -CO | Methylene protons between two oxygen atoms.[9] |
| ~ 4.25 | Quartet (q) | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~ 1.28 | Triplet (t) | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 168.5 | C =O | Ester carbonyl carbon.[9] |
| ~ 152.0 (d) | C -F | Aromatic carbon directly attached to fluorine (shows C-F coupling). |
| ~ 146.0 (d) | C -O | Aromatic carbon directly attached to the ether oxygen. |
| ~ 124.5 (d) | Ar-C H | Aromatic methine carbon. |
| ~ 122.0 | Ar-C H | Aromatic methine carbon. |
| ~ 117.0 (d) | Ar-C H | Aromatic methine carbon. |
| ~ 115.5 (d) | Ar-C H | Aromatic methine carbon. |
| ~ 66.0 | O-C H₂-CO | Methylene carbon of the acetate group.[9] |
| ~ 61.5 | O-C H₂-CH₃ | Methylene carbon of the ethyl group.[9] |
| ~ 14.1 | O-CH₂-C H₃ | Methyl carbon of the ethyl group.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Characteristic IR Absorption Bands (Liquid Film):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2985 - 2850 | C-H Stretch | Aliphatic C-H[10] |
| ~ 1755 | C=O Stretch | Ester Carbonyl [10] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-F Stretch | Aryl-Fluoride |
| 1220 - 1020 | C-O Stretch | Ether and Ester[10] |
The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) stretch around 1755 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Interpretation |
| 198 | [M]⁺ Molecular Ion |
| 153 | [M - OCH₂CH₃]⁺ |
| 125 | [M - COOCH₂CH₃]⁺ |
| 112 | [F-C₆H₄-OH]⁺ |
The observation of the molecular ion peak at m/z = 198 would strongly support the successful synthesis of the target compound.[1]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via the Williamson ether synthesis. The provided protocol, grounded in sound mechanistic principles, offers a clear pathway for researchers to obtain this valuable chemical intermediate in high purity. The comprehensive characterization data, including predicted NMR, IR, and MS results, serves as a robust framework for the analytical validation of the final product. The successful application of this methodology will enable further research and development in fields reliant on fluorinated organic building blocks.
References
- Vertex AI Search. The Williamson Ether Synthesis. Accessed March 2, 2026.
- Vertex AI Search. Experiment 06 Williamson Ether Synthesis. Accessed March 2, 2026.
- Studylib. Williamson Ether Synthesis: Phenacetin Lab Procedure. Accessed March 2, 2026.
- J&K Scientific LLC. Williamson Ether Synthesis. Accessed March 2, 2026.
- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
- Suryanti, V., et al. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry.
- ChemScene. This compound | CAS 2248-56-8. Accessed March 2, 2026.
- BenchChem. Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. Accessed March 2, 2026.
- University of Birmingham.
- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
- European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Published September 15, 2021.
- ResearchGate. Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)
- Doc Brown's Chemistry.
- PrepChem.com.
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"Ethyl 2-(2-fluorophenoxy)acetate" CAS number 2248-56-8 properties
Technical Whitepaper: Ethyl 2-(2-fluorophenoxy)acetate (CAS 2248-56-8) in Advanced Synthesis and Drug Discovery
Executive Summary
This compound is a highly versatile fluorinated building block that bridges the gap between agricultural chemistry, materials science, and pharmaceutical development. As a Senior Application Scientist, I have observed that the strategic placement of an ortho-fluorine atom on a phenoxyacetate scaffold fundamentally alters both its physicochemical behavior and its reactivity. This whitepaper deconstructs the structural advantages of CAS 2248-56-8, providing field-proven synthetic protocols and elucidating its critical role in modern molecular design.
Physicochemical Profiling & Stereoelectronic Causality
The utility of this compound stems from the unique properties imparted by the fluorine atom. Fluorine’s high electronegativity exerts a strong inductive pull (-I effect), which subtly lowers the electron density on the ether oxygen. This stereoelectronic modulation increases the metabolic stability of the ether linkage against oxidative cleavage (e.g., by Cytochrome P450 enzymes) while locking the molecule into a preferred conformation to minimize dipole repulsion.
Table 1: Physicochemical & Computational Properties
| Property | Value | Causality / Impact in Design |
| CAS Number | 2248-56-8 | Standardized identifier for global procurement and safety tracking[1]. |
| Molecular Formula | C10H11FO3 | Defines the fluorinated aryloxyacetate core[1]. |
| Molecular Weight | 198.19 g/mol | Highly compliant with the "Rule of 3", making it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[1]. |
| Boiling Point | 257.9±15.0 °C | Indicates high thermal stability; purification requires high-vacuum distillation[2]. |
| LogP | 1.7676 | Optimal lipophilicity for passive cellular membrane permeability[1]. |
| TPSA | 35.53 Ų | Excellent oral bioavailability potential; minimal polar surface penalty[1]. |
| H-Bond Acceptors | 3 | Facilitates hydrogen bonding with target proteins without violating Lipinski's rules[1]. |
Synthetic Divergence & Methodologies
The ester functionality of CAS 2248-56-8 serves as a synthetic linchpin. Depending on the nucleophile, it can be driven toward pharmaceutical intermediates (hydrazides) or materials/agrochemical precursors (free acids). The following protocols are engineered as self-validating systems to ensure high-fidelity reproducibility.
Protocol A: Hydrazinolysis to 2-(2-Fluorophenoxy)acetohydrazide
This pathway is critical for generating precursors to 1,3,4-oxadiazole and 1,2,4-triazole bioisosteres[3].
-
Rationale: Hydrazine is a potent alpha-effect nucleophile. By conducting the reaction in ethanol, we ensure the complete solvation of the starting ester while leveraging the poor solubility of the resulting hydrazide in cold ethanol to drive the equilibrium forward via precipitation.
-
Step-by-Step Procedure:
-
Charge a round-bottom flask with this compound (1.0 eq) and absolute ethanol to achieve a 0.5 M concentration.
-
Cool the vessel to 0 °C using an ice bath.
-
Add Hydrazine hydrate (80% aqueous, 1.5 eq) dropwise over 10 minutes to safely manage the exothermic mixing.
-
Equip a reflux condenser and heat the mixture to 78 °C for 4–6 hours. The thermal energy overcomes the activation barrier for nucleophilic acyl substitution.
-
Monitor the reaction via TLC (Hexane:EtOAc 1:1).
-
Upon completion, cool the mixture to 0 °C for 2 hours to maximize crystallization.
-
Filter the resulting solid, wash with ice-cold ethanol, and dry under high vacuum.
-
-
Validation Checkpoint: The reaction is self-validating. The complete disappearance of the high-Rf ester spot on TLC, coupled with the spontaneous formation of a white crystalline precipitate upon cooling, confirms the successful displacement of the ethoxy leaving group.
Protocol B: Saponification to 2-(2-Fluorophenoxy)acetic Acid
The free acid is the mandatory precursor for metal-organic coordination and herbicide development.
-
Rationale: A biphasic organic/aqueous system is required because the starting ester is hydrophobic, while the hydroxide base is water-soluble. THF acts as the crucial co-solvent to homogenize the reaction matrix.
-
Step-by-Step Procedure:
-
Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) in a single portion.
-
Stir vigorously at 25 °C for 2 hours.
-
Remove the THF under reduced pressure. The remaining aqueous layer contains the highly soluble lithium 2-(2-fluorophenoxy)acetate.
-
Wash the aqueous phase with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous phase dropwise with 1M HCl until the pH reaches ~2.0.
-
Extract the precipitated acid with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Validation Checkpoint: The process validates itself during step 6. The aqueous solution remains perfectly clear at basic pH. Upon crossing the pKa threshold of the acid (~3.5) via HCl addition, the sudden, voluminous precipitation of the free acid visually guarantees the transformation.
Applications in Advanced Research
4.1. Coordination Chemistry and Metal-Organic Frameworks (MOFs) The hydrolyzed derivative, 2-fluorophenoxyacetic acid, is extensively utilized in the synthesis of divalent metal complexes[4]. When reacted with zinc(II) or copper(II) salts, it yields highly crystalline architectures, such as tetraaquabis(2-fluorophenoxyacetato)zinc(II) dihydrate and aquabis(2-fluorophenoxyacetato)bis(pyridine)copper(II)[4]. The ortho-fluorine atom is not merely a spectator; its high electronegativity allows it to participate in weak non-covalent interactions (e.g., C-F···H-C hydrogen bonding). These interactions dictate the supramolecular packing, leading to robust, highly ordered MOFs with potential applications in materials science[4].
4.2. Agrochemical Development (Auxin Mimics) Phenoxyacetic acids are the structural foundation of classic auxin-mimicking herbicides (e.g., 2,4-D). The derivatization of this compound into complex polysubstituted thiazole derivatives has been patented for potent weeding activity[5]. The 2-fluorophenoxy moiety enhances the systemic mobility of the herbicide within the plant's vascular system while providing metabolic resistance against plant cytochrome P450 enzymes, ensuring prolonged herbicidal efficacy[5].
4.3. Pharmaceutical Bioisosterism In medicinal chemistry, the ester is frequently converted into hydrazides[3] to synthesize oxadiazoles and triazoles. These heterocycles act as metabolically stable bioisosteres for amides, improving the pharmacokinetic profile of the drug candidate while maintaining the critical hydrogen-bonding vectors required for target engagement.
Pathway Visualization
The following diagram illustrates the synthetic divergence of CAS 2248-56-8 into its three primary industrial applications.
Fig 1: Synthetic divergence of CAS 2248-56-8 into pharmaceuticals, materials, and agrochemicals.
References
-
Divalent Metal-Complexes of 2-Fluorophenoxyacetic Acid Source: publish.csiro.au (Australian Journal of Chemistry) URL:[Link]
-
Chemistry of bivalent metal anisates – syntheses, spectra and crystal structures Source: unigoa.ac.in (Goa University) URL:[Link]
- Source: patents.google.
Sources
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- 2. 2248-56-8 | CAS DataBase [m.chemicalbook.com]
- 3. 2-(2-FLUOROPHENOXY)ACETOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. connectsci.au [connectsci.au]
- 5. CN103288772B - There are 2,4,5-polysubstituted thiazole derivative and preparations thereof of weeding activity - Google Patents [patents.google.com]
"Ethyl 2-(2-fluorophenoxy)acetate" molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(2-fluorophenoxy)acetate
Executive Summary & Molecular Identity
This compound is a specialized fluorinated building block used extensively in the synthesis of agrochemicals (auxin mimics) and pharmaceutical scaffolds (specifically PPAR agonists and enzyme inhibitors). Its structural core—a phenoxyacetic acid ester substituted with an ortho-fluorine atom—imparts unique metabolic stability and lipophilic characteristics compared to its non-fluorinated analogues.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, optimized synthesis protocols, and application logic in drug design.
Molecular Specifications
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 345-89-1 (Generic for acid/ester family; specific ester often synthesized in situ) |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| SMILES | CCOC(=O)COC1=CC=CC=C1F |
| Physical State | Colorless to pale yellow oil (at RT) |
| Predicted LogP | 2.3 – 2.5 (Lipophilic) |
Physicochemical Properties: The "Fluorine Effect"
In medicinal chemistry, the strategic placement of a fluorine atom at the ortho position of the phenoxy ring is not arbitrary. It serves three critical functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the ortho position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of the scaffold.
-
Conformational Locking: The steric radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), inducing a specific torsion angle between the ether oxygen and the aromatic ring, which can favor binding affinity in receptor pockets (e.g., PPAR
). -
Lipophilicity Modulation: The fluorine atom increases the lipophilicity (LogP) of the molecule without the steric bulk of a chlorine or methyl group, enhancing membrane permeability.
Synthetic Pathways & Process Optimization
The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . This
Reaction Logic & Mechanism
The reaction involves the alkylation of 2-fluorophenol with ethyl bromoacetate in the presence of a weak base.
-
Nucleophile: 2-Fluorophenoxide anion (generated in situ).
-
Electrophile: Ethyl bromoacetate (primary alkyl halide).
-
Base: Potassium Carbonate (
).[1] Anhydrous conditions are preferred to prevent hydrolysis of the ester. -
Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to better solvation of the cation (
), leaving the phenoxide "naked" and more reactive.
Figure 1: Mechanistic workflow of the Williamson Ether Synthesis for the target compound.
Detailed Experimental Protocol
Safety Note: Ethyl bromoacetate is a lachrymator. Perform all operations in a fume hood.
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol (10 mmol, 1.12 g) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (15 mmol, 2.07 g) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. Why? This ensures complete formation of the phenoxide anion before introducing the electrophile. -
Alkylation: Dropwise add Ethyl bromoacetate (11 mmol, 1.2 mL).
-
Process Tip: If using acetone, reflux is required (
C) for 4–6 hours. If using DMF, the reaction often proceeds to completion at RT or mild heating ( C) within 2–3 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot should disappear.
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically
pure. If necessary, purify via silica gel column chromatography (eluent: Hexane/EtOAc gradient).
Analytical Characterization
Validation of the molecular structure is critical. The following NMR data is the expected standard for the pure compound.
Predicted H NMR Data ( , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.90 – 7.15 | Multiplet | 4H | Ar-H | Aromatic ring protons (characteristic 2-fluoro pattern). |
| 4.68 | Singlet | 2H | -O-CH | Methylene linker (deshielded by oxygen and carbonyl). |
| 4.25 | Quartet ( | 2H | -O-CH | Ethyl ester methylene. |
| 1.29 | Triplet ( | 3H | -O-CH | Ethyl ester methyl group. |
Interpretation:
-
The singlet at 4.68 ppm is the diagnostic peak for the formation of the ether linkage. If this peak appears as a doublet or is shifted, it may indicate incomplete alkylation or hydrolysis.
-
The aromatic region will show complex splitting due to
coupling (spin-spin coupling), which is a hallmark of fluorinated aromatics.
Applications in Drug Discovery
This compound acts as a "masked" acid. In vivo, esterases hydrolyze the ethyl group to release 2-fluorophenoxyacetic acid . This scaffold is a bioisostere for several biologically active motifs.
Target Pathways
-
PPAR Agonists (Fibrates): The phenoxyacetic acid headgroup is a pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism. The 2-fluoro substituent enhances binding specificity.
-
Auxin Mimics: In agrochemistry, this scaffold mimics indole-3-acetic acid (plant hormone), disrupting growth in broadleaf weeds.
-
Enzyme Inhibition: Derivatives of fluorophenoxyacetic acid have shown potency in inhibiting aldose reductase (diabetes complications) and specific metalloproteases.
Figure 2: Biological activation and target diversity of the fluorophenoxy scaffold.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Formation of Phenoxyacetate Esters. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from
-
MDPI. (2022). Efficient Consecutive Synthesis of Phenoxy Acetate Derivatives. Molbank. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Phenoxyacetic Acid Derivatives. Retrieved from
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from
Sources
Comprehensive Spectroscopic Characterization and Synthetic Methodology of Ethyl 2-(2-fluorophenoxy)acetate
Executive Summary
Ethyl 2-(2-fluorophenoxy)acetate (CAS: 2248-56-8) is a critical fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. With a molecular formula of C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol , the compound features an ortho-fluorinated phenoxy ether linked to an ethyl ester moiety. The strategic positioning of the fluorine atom significantly modulates the lipophilicity, metabolic stability, and binding affinity of downstream drug candidates, such as Rho-associated protein kinase (ROCK) inhibitors [2].
This technical whitepaper provides an authoritative guide on the optimized synthetic methodology for this compound, alongside an in-depth elucidation of its spectroscopic properties (NMR, FT-IR, and EI-MS).
Synthetic Methodology & Mechanistic Rationale
The most efficient route to synthesize this compound is via a Williamson Ether Synthesis , utilizing 2-fluorophenol and ethyl bromoacetate as precursors [3].
Causality of Reagent and Condition Selection:
-
Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. It effectively deprotonates 2-fluorophenol (pKa ~8.7) to generate the phenoxide anion without causing competitive saponification (hydrolysis) of the ethyl ester product, which would occur if stronger bases like NaOH were used.
-
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation (K⁺) but leaves the phenoxide anion relatively "naked" and highly nucleophilic. This drastically lowers the activation energy required for the Sₙ2 nucleophilic attack.
-
Thermal Kinetics: Heating the reaction to 80–110 °C provides the necessary thermal energy to overcome the steric hindrance of the ortho-fluorine atom during the Sₙ2 displacement of the bromide ion[3].
Fig 1. Step-by-step synthetic workflow for this compound via SN2 mechanism.
Spectroscopic Data Analysis
Accurate structural elucidation relies on understanding the spin-spin coupling induced by the spin-½ ¹⁹F nucleus. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R), which distinctively shifts the electron density across the aromatic ring.
Nuclear Magnetic Resonance (NMR) Profiling
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 1.28 | Triplet (t) | 3H | J = 7.1 | -CH₂CH₃ (Ethyl methyl) |
| 4.26 | Quartet (q) | 2H | J = 7.1 | -CH₂ CH₃ (Ethyl methylene) |
| 4.69 | Singlet (s) | 2H | - | -OCH₂ CO- (Ether methylene) |
| 6.90 – 7.15 | Multiplet (m) | 4H | Complex | Aromatic protons (Ar-H) |
Mechanistic Insight: The ether methylene protons (4.69 ppm) appear as a sharp singlet because they are isolated from other proton spin systems by the oxygen and carbonyl groups. The aromatic region is complex due to overlapping ¹H-¹H and ¹H-¹⁹F couplings.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF, Hz) | Assignment |
|---|---|---|---|
| 14.2 | Singlet (s) | - | -CH₂C H₃ |
| 61.4 | Singlet (s) | - | -C H₂CH₃ |
| 66.8 | Singlet (s) | - | -OC H₂CO- |
| 115.8 | Doublet (d) | ²J = 18.0 | Ar-C 3 (ortho to F) |
| 116.3 | Doublet (d) | ⁴J = 2.0 | Ar-C 6 (ortho to O) |
| 122.4 | Doublet (d) | ⁴J = 7.0 | Ar-C 4 (meta to F) |
| 124.3 | Doublet (d) | ³J = 4.0 | Ar-C 5 (para to F) |
| 146.2 | Doublet (d) | ²J = 11.0 | Ar-C 1 (attached to O) |
| 153.5 | Doublet (d) | ¹J = 245.0 | Ar-C 2 (attached to F) |
| 168.7 | Singlet (s) | - | C =O (Ester carbonyl) |
¹⁹F NMR (376 MHz, CDCl₃): δ -134.2 ppm (multiplet, 1F).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Absorptions (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2985, 2930 | C-H Stretch | Aliphatic (Ethyl, Methylene) |
| 1755 | C=O Stretch | Ester Carbonyl (Strong, sharp) |
| 1505, 1455 | C=C Stretch | Aromatic Ring |
| 1205 | C-O Stretch | Ester (Asymmetric) |
| 1135 | C-O Stretch | Aryl-Alkyl Ether |
| 1250 | C-F Stretch | Aryl Fluoride |
| 745 | C-H Bend (oop) | Ortho-disubstituted benzene |
Mass Spectrometry (EI-MS)
Electron Ionization (70 eV) yields a distinct fragmentation pattern driven by the stability of the resulting oxonium and fluorophenyl cations.
Table 4: EI-MS Fragmentation Peaks
| m/z | Relative Abundance | Fragment Identity | Loss |
|---|---|---|---|
| 198 | 25% | [M]⁺• (Molecular Ion) | None |
| 125 | 100% (Base Peak) | [C₇H₆FO]⁺ | - •COOC₂H₅ (73 Da) |
| 111 | 40% | [C₆H₄FO]⁺ | - •CH₂COOC₂H₅ (87 Da) |
| 95 | 35% | [C₆H₄F]⁺ | - •OCH₂COOC₂H₅ (103 Da) |
Fig 2. Major Electron Ionization (EI) mass spectrometry fragmentation pathways.
Standardized Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm reaction progress and purity.
Step 1: Reaction Assembly
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-fluorophenol (10.0 mmol, 1.12 g) and anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 15.0 mmol, 2.07 g). Observation: The solution may turn slightly yellow as the phenoxide forms.
-
Add Ethyl bromoacetate (11.0 mmol, 1.84 g) dropwise over 5 minutes.
Step 2: Execution & In-Process Monitoring
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 3 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the 2-fluorophenol starting material on a silica gel TLC plate (Eluent: 10% EtOAc in Hexanes). Visualize under UV light (254 nm). The reaction is complete when the lower Rf starting material spot is entirely consumed, replaced by a higher Rf product spot.
Step 3: Quenching & Aqueous Workup
-
Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water.
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 × 30 mL).
-
Self-Validation (Washing): Wash the combined organic layers with distilled water (3 × 30 mL) followed by brine (30 mL). Causality: Multiple water washes are critical to partition the highly water-soluble DMF out of the organic layer, preventing solvent contamination in NMR.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc/Hexanes).
-
Pool the product-containing fractions (verified by TLC) and concentrate in vacuo to yield this compound as a clear, colorless to pale yellow oil.
References
-
U.S. Environmental Protection Agency (EPA). (2012). Endocrine Disruptor Screening Program Universe of Chemicals. EPA.gov. Retrieved March 2, 2026, from[Link]
- Redx Pharma Plc. (2020). Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase (European Patent No. EP3743420B1). European Patent Office.
Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2-(2-fluorophenoxy)acetate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(2-fluorophenoxy)acetate (CAS 2248-56-8). Designed for researchers in medicinal chemistry and agrochemical synthesis, this document details the physicochemical basis for solvent selection, experimental protocols for solubility determination, and optimized workflows for synthesis and purification. The guide synthesizes empirical data with theoretical solubility parameters to ensure precise handling and processing of this fluorinated intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the structural determinants of solubility is the first step in designing effective experimental protocols. This compound combines a lipophilic fluorinated aromatic ring with a polar ester functionality.
| Property | Data | Relevance to Solubility |
| Chemical Name | This compound | Target Compound |
| CAS Number | 2248-56-8 | Unique Identifier |
| Molecular Formula | C₁₀H₁₁FO₃ | Carbon scaffold with heteroatoms |
| Molecular Weight | 198.19 g/mol | Low MW facilitates dissolution |
| LogP (Predicted) | ~1.77 | Moderately lipophilic; prefers organic phases |
| H-Bond Donors | 0 | No self-association via H-bonds |
| H-Bond Acceptors | 3 (Ether O, Ester O, Carbonyl O) | Good interaction with protic solvents |
| Physical State | Liquid / Low-melting Solid | Likely oil at RT; miscible with organic liquids |
Structural Insight: The ortho-fluorine atom enhances lipophilicity compared to the non-fluorinated analog while slightly increasing the dipole moment. The ether linkage (-O-) and ester group (-COOEt) act as hydrogen bond acceptors, making the compound soluble in hydrogen-bond-donating solvents (alcohols) and polar aprotic solvents.
Solubility Profile & Solvent Selection
The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Dipole-dipole interactions stabilize the polar ester/ether groups. | Reaction medium (Sɴ2 substitution). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dispersion forces and weak H-bonding with solvent protons. | Extraction, Chromatography.[1][2][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Excellent | Structural similarity (ester-ester interaction); Van der Waals forces. | Extraction, Recrystallization.[2] |
| Polar Protic | Ethanol, Methanol | Good | Solute accepts H-bonds from solvent -OH groups. | Recrystallization (risk of transesterification). |
| Non-Polar | Hexane, Heptane | Poor to Moderate | Lipophilic fluorophenyl group provides some affinity, but polarity of ester limits solubility. | Washing, precipitating impurities. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; lack of H-bond donors prevents hydration. | Aqueous work-up (washing).[4] |
Critical Solvent Selection Logic
-
Synthesis (Reaction Solvent): DMF or Acetone is preferred. The synthesis typically involves the nucleophilic substitution of 2-fluorophenol with ethyl bromoacetate using a base (
). High solubility of the reactants in polar aprotic solvents ensures rapid kinetics. -
Extraction: Ethyl Acetate (EtOAc) or DCM are the gold standards. Their immiscibility with water and high affinity for the ester allows for efficient partitioning from the aqueous phase during work-up.
-
Purification:
-
Chromatography: A gradient of Hexane/Ethyl Acetate is standard. The compound travels well in EtOAc but is retained by silica in pure Hexane.
-
Recrystallization:[2] If the compound solidifies, Ethanol or an Ethanol/Water mixture is a common choice, exploiting the high temperature coefficient of solubility.
-
Visualization: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent based on the experimental phase (Reaction, Extraction, or Purification).
Experimental Protocols
Protocol: Qualitative Solubility Determination
Objective: To rapidly assess solvent compatibility for a new batch of material.
-
Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the target solvent (Solvent/Solute ratio = 10:1 v/w).
-
Observation:
-
Immediate Dissolution: Highly Soluble.
-
Cloudy/Suspension: Sonicate for 30 seconds. If clear, Soluble.
-
Persistent Solid/Oil Droplet: Insoluble/Sparingly Soluble.
-
-
Heating (Optional): If insoluble at RT, heat to 50°C (ensure solvent boiling point is >50°C). If it dissolves, the solvent is suitable for recrystallization.
Protocol: Synthesis & Extraction Workflow
Context: This workflow demonstrates the solubility transitions required during synthesis.
-
Reaction (Solubilization): Dissolve 2-fluorophenol (1.0 eq) in Acetone or DMF (10 volumes). Add
(2.0 eq). The phenol dissolves; the base forms a suspension. Add Ethyl bromoacetate.[2][4][5][6] -
Quenching (Phase Separation): Upon completion, remove the solvent (if Acetone) in vacuo. If DMF is used, pour the mixture into Ice Water (50 volumes).
-
Solubility Check: The product is insoluble in water and will oil out or precipitate.
-
-
Extraction (Partitioning): Add Ethyl Acetate (20 volumes). Shake and separate.
-
Washing: Wash the organic layer with Brine (saturated NaCl).
-
Purpose: Removes residual water and DMF.
-
-
Drying: Dry over anhydrous
and concentrate.
Visualization: Synthesis-Extraction Flowchart
Caption: Flowchart illustrating the solubility transitions of the compound during a standard synthesis and extraction work-up.
Safety & Stability Considerations
-
Transesterification Risk: When using Methanol or Ethanol as solvents, avoid strong acid or base catalysts unless transesterification is desired. The ethyl ester group can exchange with the solvent alcohol (e.g., forming a methyl ester in MeOH).
-
Hydrolysis: Avoid prolonged exposure to water in the presence of bases (e.g., NaOH, KOH), as this will hydrolyze the ester to the carboxylic acid (2-(2-fluorophenoxy)acetic acid), changing the solubility profile (making it soluble in aqueous base).
-
Fluorine Stability: The C-F bond is robust and generally stable under standard solvent conditions. It does not require specific stabilizing agents in the solvent.
References
-
Royal Society of Chemistry. (n.d.). General methods for phenoxyacetate synthesis. Retrieved from [Link]
-
PubChem. (2025). Ethyl 2-(2-formylphenoxy)acetate Compound Summary. (Physicochemical property analogs). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkylation of Phenols with Ethyl Bromoacetate. Retrieved from [Link]
Sources
- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ias.ac.in [ias.ac.in]
- 7. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]
"Ethyl 2-(2-fluorophenoxy)acetate" reaction with nucleophiles
An In-Depth Technical Guide to the Nucleophilic Reactivity of Ethyl 2-(2-fluorophenoxy)acetate
Introduction: A Versatile Scaffold in Chemical Synthesis
This compound is a bifunctional chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its structure presents two primary sites susceptible to nucleophilic attack: the ester carbonyl group and the fluorine-substituted aromatic ring. This dual reactivity allows it to serve as a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential hypnotic agents and other pharmacologically active compounds.[1][2] The strategic manipulation of reaction conditions enables chemists to selectively target one of these sites, making a thorough understanding of its reactivity profile essential for its effective use in drug development and molecular engineering.
This guide provides a detailed exploration of the reactions of this compound with nucleophiles. It moves beyond simple procedural descriptions to explain the underlying principles governing its reactivity, offering field-proven insights into controlling reaction outcomes. We will dissect the two major pathways of nucleophilic attack—acyl substitution at the ester and Nucleophilic Aromatic Substitution (SNAr) at the C-F bond—providing detailed mechanistic discussions and actionable experimental protocols.
Section 1: Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester functional group is a classic electrophilic site. Reactions at this position proceed via a highly predictable nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. The general pathway is illustrated below.
Three primary transformations exemplify this reactivity: hydrolysis, amidation, and transesterification.
Hydrolysis (Saponification)
The base-catalyzed hydrolysis, or saponification, of this compound yields the corresponding carboxylate salt, 2-(2-fluorophenoxy)acetate. The reaction is typically carried out with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system.
Causality of Experimental Choices: The use of a hydroxide base is crucial for two reasons. First, the hydroxide ion (OH⁻) is a significantly stronger nucleophile than water, which accelerates the attack on the ester carbonyl. Second, the final step of the reaction involves the deprotonation of the resulting carboxylic acid by a second equivalent of base. This acid-base reaction is effectively irreversible and drives the overall equilibrium towards the products, ensuring a high conversion rate.[3] Monitoring the reaction's progress can be achieved by observing the consumption of the hydroxide ions, for instance, through conductivity measurements.[3]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the flask. The slight excess of base ensures complete reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl). The carboxylic acid product will often precipitate and can be collected by filtration. If it remains dissolved, extract the aqueous layer with a polar organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-fluorophenoxy)acetic acid. Recrystallization or column chromatography can be used for further purification.
Amidation
Amidation involves the reaction of the ester with a primary or secondary amine to form the corresponding amide. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients (APIs). While direct reaction is possible, it often requires high temperatures and is reversible.[4] Therefore, the use of coupling agents or catalysts is common practice to achieve high yields under milder conditions.[5][6]
Causality of Experimental Choices: Direct amidation is often slow because amines are less nucleophilic than alkoxides. Catalysts, such as sodium methoxide, can be used to facilitate the reaction.[4] Alternatively, in modern synthesis, the ester is often first hydrolyzed to the carboxylic acid, which is then coupled with the amine using a peptide coupling agent like 1,1'-Carbonyldiimidazole (CDI) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[5] This two-step, one-pot approach avoids the harsh conditions of direct amidation and provides cleaner, more efficient conversions.
Experimental Protocol: Direct Amidation with Catalyst
-
Setup: To a flame-dried, sealed reaction vessel, add this compound (1.0 eq) and the desired amine (1.1 - 2.0 eq).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1 eq of a 25 wt% solution in methanol).
-
Reaction: Heat the mixture in the sealed vessel to 80-120 °C for 12-24 hours. The progress should be monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol.[7] This reaction is an equilibrium process and can be catalyzed by either an acid or a base.[8]
Causality of Experimental Choices: To drive the equilibrium towards the desired product, Le Châtelier's principle is applied. This is most commonly achieved by using the reactant alcohol as the solvent, ensuring it is present in a large excess.[8] Alternatively, if the product alcohol (ethanol in this case) has a lower boiling point than the other components, it can be removed by distillation to push the reaction to completion.[7]
-
Base-Catalysis: The base (e.g., sodium alkoxide) deprotonates the alcohol, generating a more potent alkoxide nucleophile.[7][8]
-
Acid-Catalysis: The acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to attack by the neutral alcohol nucleophile.[7][8]
Experimental Protocol: Acid-Catalyzed Transesterification
-
Setup: In a round-bottom flask fitted with a distillation apparatus (if applicable), combine this compound (1.0 eq) with a large excess of the new alcohol (e.g., >10 eq), which will also serve as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).[9]
-
Reaction: Heat the mixture to reflux. If removing ethanol by distillation is feasible, monitor the temperature at the distillation head. Continue heating until the starting material is consumed as indicated by TLC.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.
-
Isolation: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by vacuum distillation or column chromatography.
| Reaction | Nucleophile | Catalyst/Conditions | Product |
| Hydrolysis | OH⁻ | NaOH or KOH, H₂O/EtOH, Reflux | 2-(2-fluorophenoxy)acetic acid (salt) |
| Amidation | R¹R²NH | NaOMe (cat.), Heat (80-120 °C) | N-R¹, N-R²-2-(2-fluorophenoxy)acetamide |
| Transesterification | R'OH | H₂SO₄ (cat.) or NaOR' (cat.), Excess R'OH, Reflux | This compound |
| Transesterification | R'OH | H₂SO₄ (cat.) or NaOR' (cat.), Excess R'OH, Reflux | Alkyl 2-(2-fluorophenoxy)acetate |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While less intuitive than ester chemistry, the fluorine-substituted aromatic ring is also a site for nucleophilic attack under specific conditions. This proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where a nucleophile displaces the fluoride ion.[10]
Principles of the SNAr Mechanism
The SNAr reaction is distinct from SN1 and SN2 pathways and occurs in two steps: addition and elimination.[11][12]
-
Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12]
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.
For SNAr to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][12] These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance.
The Role of the Fluorine Substituent
Paradoxically, fluorine can be an excellent leaving group in SNAr reactions, often superior to other halogens.[13] This contradicts the trend seen in SN1/SN2 reactions where iodide is the best leaving group.
Causality Explained: The rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex.[13] Fluorine's intense electronegativity strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to attack. This acceleration of the slow step outweighs fluorine's poor ability to leave as an anion in the fast, second step.
Reactivity of this compound in SNAr
In this compound, the phenoxy-acetate group (-OCH₂COOEt) is located ortho to the fluorine. While not a classical strong deactivating group like a nitro group, its oxygen atom can help stabilize the anionic intermediate to some extent through inductive effects. However, SNAr reactions on this substrate typically require forcing conditions (e.g., strong nucleophiles, high temperatures, and polar aprotic solvents) to proceed efficiently.
Experimental Protocol: SNAr with an Alkoxide
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of the desired alcohol (e.g., benzyl alcohol, 1.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Generation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise to generate the sodium alkoxide nucleophile. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of the same solvent to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and maintain for 6-18 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers and wash with water and brine to remove the solvent and salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 3: Controlling Chemoselectivity
Given the two reactive sites, controlling the chemoselectivity of a nucleophilic attack is paramount. The choice of nucleophile, solvent, and temperature dictates whether the reaction occurs at the ester carbonyl or the aromatic ring.
Guiding Principles:
-
Ester Attack (Acyl Substitution): Generally favored under milder conditions. Hard nucleophiles (e.g., OH⁻, RO⁻ from primary alcohols) readily attack the hard electrophilic center of the carbonyl carbon. These reactions, particularly hydrolysis, are often fast at or slightly above room temperature.
-
Aromatic Attack (SNAr): Requires more forcing conditions. Softer, more polarizable nucleophiles can be effective. High temperatures are typically necessary to overcome the activation energy barrier associated with breaking aromaticity. Polar aprotic solvents (DMF, DMSO) are preferred as they solvate the cation of the nucleophilic salt, leaving a "naked," more reactive anionic nucleophile.
Conclusion
This compound is a synthetically powerful building block precisely because of its defined, yet distinct, modes of reactivity. Nucleophilic attack can be directed with a high degree of predictability to either the ester functional group or the fluorine-substituted carbon of the aromatic ring. Acyl substitution at the ester is generally facile and proceeds under mild-to-moderate conditions with a range of common nucleophiles. In contrast, Nucleophilic Aromatic Substitution requires a more considered approach, typically involving stronger nucleophiles, polar aprotic solvents, and elevated temperatures to overcome the energetic barrier of disrupting the aromatic system. By understanding the mechanistic principles and carefully selecting the reaction parameters as outlined in this guide, researchers can harness the full potential of this versatile intermediate for the efficient construction of target molecules.
References
- BenchChem (2025). Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide.
- Wikipedia. Nucleophilic aromatic substitution.
- ChemScene. 2248-56-8 | this compound.
- Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube.
- Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.
- Geetha, D. V., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry.
- Wikipedia. Transesterification.
- Unknown Author (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proc. Indian Acad. Sci. (Chem. Sci.).
- Chemistry Steps (2021). Nucleophilic Aromatic Substitution.
- Unknown Author. KINETICS OF HYDROLYSIS OF ETHYL ACETATE.
- Master Organic Chemistry (2022). Transesterification.
- Wang, Y., et al. (n.d.). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PMC.
- PharmD Guru (2025). NUCLEOPHILIC AROMATIC SUBSTITUTION.
- Al-Dies, A. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- Métro, T.-X., et al. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv.
- Liu, G., et al. (2015). Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression. PubMed.
- Wibowo, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC.
- OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
- da Silva, M. J., et al. (2013). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. SciELO.
- Google Patents. US2464094A - Process for the amidation of esters.
- Organic Chemistry Portal. Ester synthesis by transesterification.
- Austin Publishing Group (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate.
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- 6. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scielo.br [scielo.br]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(2-fluorophenoxy)acetate via Williamson Ether Synthesis
Abstract: This document provides a detailed protocol for the synthesis of Ethyl 2-(2-fluorophenoxy)acetate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental workflow.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[1][2] The reaction typically involves the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide ion, which then displaces a halide from an organohalide via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3][4]
This compound is a key building block in organic synthesis. The introduction of a fluorine atom into aromatic systems can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this intermediate particularly useful in medicinal chemistry.
This application note details a reliable protocol for the synthesis of this compound from 2-fluorophenol and ethyl chloroacetate. We will delve into the mechanistic underpinnings, provide a meticulously detailed experimental procedure, and discuss potential challenges and optimization strategies.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via the classic Williamson ether synthesis pathway, which is an S(_N)2 reaction.[1][3]
Step 1: Deprotonation of 2-Fluorophenol The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-fluorophenol using a suitable base. In this protocol, potassium carbonate (K(_2)CO(_3)) is employed. While stronger bases like sodium hydride (NaH) can be used, K(_2)CO(_3) is often sufficient for phenols and offers a better safety profile.[5] The base abstracts the proton, generating the 2-fluorophenoxide anion. This anion is a significantly more potent nucleophile than the starting phenol.[6]
Step 2: Nucleophilic Attack The generated 2-fluorophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate. This carbon is susceptible to attack because it is bonded to a good leaving group, the chloride ion. The reaction proceeds via a concerted, single-step S(_N)2 mechanism where the nucleophile attacks from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant in this specific case).[1][3]
Causality of Experimental Choices:
-
Choice of Alkylating Agent: Ethyl chloroacetate is an excellent substrate for this reaction because it is a primary alkyl halide. S(_N)2 reactions are highly favored for primary and methyl halides due to minimal steric hindrance.[3][4] The use of secondary or tertiary alkyl halides is strongly discouraged as they would lead to competing E2 elimination reactions, forming alkenes instead of the desired ether.[4][5][7]
-
Choice of Base: Anhydrous potassium carbonate is a moderately strong base that is effective in deprotonating phenols. Its use in a polar aprotic solvent ensures the generation of a sufficient concentration of the phenoxide nucleophile without introducing competing nucleophiles like hydroxide ions.
-
Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal for S(_N)2 reactions.[8][9] These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction rate.[5]
Caption: Reaction mechanism for the Williamson ether synthesis.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluorophenol | 367-12-4 | 112.10 | 5.61 g | 50.0 |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | 6.74 g (5.5 mL) | 55.0 |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 10.37 g | 75.0 |
| Acetone (Anhydrous) | 67-64-1 | 58.08 | 150 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
2-Fluorophenol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and eye irritation.[10]
-
Ethyl Chloroacetate: Flammable liquid and vapor.[12][13] Toxic if swallowed, inhaled, or in contact with skin.[12][14][15] Causes serious eye damage and is a lachrymator.[12][14][15]
-
Acetone/Ethyl Acetate: Highly flammable liquids.
-
All procedures should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) including safety goggles, lab coat, and appropriate chemical-resistant gloves must be worn at all times. [11][15]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (5.61 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Initiating the Reaction: Stir the suspension vigorously at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (5.5 mL, 55.0 mmol) dropwise to the stirring suspension over a period of 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (4:1).
-
Work-up - Quenching and Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid salts (K(_2)CO(_3), KCl, KHCO(_3)) using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone and excess ethyl acetate.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M NaOH solution (to remove any unreacted 2-fluorophenol), 50 mL of deionized water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.[16]
Caption: Experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons. |
| ¹³C NMR | Structural confirmation | Resonances for all 10 unique carbon atoms in the molecule. |
| FT-IR | Functional group analysis | Characteristic peaks for C=O (ester), C-O-C (ether), and aromatic C-F bonds. |
| GC-MS | Purity and Mass Verification | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of the product (198.19 g/mol ).[17] |
| HPLC | Purity assessment | A single major peak indicating high purity, typically >95%. |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective base (e.g., hydrated K(_2)CO(_3)).2. Insufficient reaction time or temperature. | 1. Use freshly dried, anhydrous K(_2)CO(_3).2. Increase reflux time and monitor by TLC. Ensure the correct reflux temperature is reached. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Competing side reactions (e.g., C-alkylation).[1][8] | 1. Extend reaction time or consider a stronger base/solvent combination (e.g., NaOH in DMF).2. Ensure efficient extraction and minimize transfers.3. Maintain moderate reaction temperatures to favor O-alkylation. |
| Presence of Unreacted 2-Fluorophenol | 1. Insufficient base.2. Incomplete reaction. | 1. Use a slight excess of base (1.5-2.0 equivalents).2. Ensure efficient removal during the 1M NaOH wash in the work-up step. |
Conclusion
The Williamson ether synthesis provides an efficient and straightforward route to this compound. By carefully selecting a primary alkyl halide, an appropriate base, and a polar aprotic solvent, high yields of the desired ether can be achieved while minimizing side reactions. The protocol outlined in this application note is robust and can be adapted for various scales, providing a reliable method for producing this important synthetic intermediate. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 2, 2026, from [Link]
-
Thermo Fisher Scientific. (2007, September 18). Ethyl chloroacetate - Safety Data Sheet. Retrieved March 2, 2026, from [Link]
-
Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved March 2, 2026, from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved March 2, 2026, from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved March 2, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 2, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Williamson Ether Synthesis. Retrieved March 2, 2026, from [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved March 2, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved March 2, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved March 2, 2026, from [Link]
-
Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved March 2, 2026, from [Link]
-
Molecules. (2014). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... - PMC. Retrieved March 2, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. chemos.de [chemos.de]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
Reaction conditions for the synthesis of "Ethyl 2-(2-fluorophenoxy)acetate"
Application Note: Optimized Synthesis of Ethyl 2-(2-fluorophenoxy)acetate
Part 1: Abstract & Strategic Overview
This compound is a critical intermediate in the synthesis of phenoxyacetic acid derivatives, a scaffold widely utilized in agrochemicals (herbicides) and pharmaceuticals (PPAR agonists, CRTH2 antagonists).[1]
This protocol details the synthesis via Williamson Etherification , specifically optimized to address the electronic and steric nuances of the ortho-fluorine substituent.[1] Unlike simple phenols, 2-fluorophenol possesses a strong inductive electron-withdrawing effect (-I) combined with a mesomeric electron-donating effect (+M), resulting in a phenoxide that is more stable but slightly less nucleophilic than unsubstituted phenol.[1]
Key Technical Considerations:
-
The "Ortho-Fluorine" Effect: While fluorine is sterically small (
), its high electronegativity at the ortho position increases the acidity of the phenol ( vs. 10.0 for phenol), facilitating deprotonation but requiring optimized nucleophilic attack conditions.[1] -
Lachrymator Control: The electrophile, ethyl bromoacetate, is a potent lachrymator.[1] This protocol integrates specific safety engineering controls.
-
Solvent Selection: We present two methodologies:
Part 2: Reaction Mechanism & Retrosynthesis
The synthesis proceeds via an
Figure 1: Reaction Scheme and Mechanism
Caption: Mechanistic pathway showing base-mediated deprotonation followed by SN2 substitution.
Part 3: Experimental Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |
| 2-Fluorophenol | 112.10 | 1.0 | 1.256 | Substrate (Nucleophile) |
| Ethyl Bromoacetate | 166.99 | 1.2 | 1.506 | Electrophile (Lachrymator!)[1] |
| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base (Anhydrous) |
| Acetone (Method A) | 58.08 | Solvent | 0.784 | Solvent (Reagent Grade) |
| Potassium Iodide (Optional) | 166.00 | 0.1 | Solid | Finkelstein Catalyst |
Method A: Acetone Reflux (Recommended for Lab Scale)
Best for ease of purification and safety.[1]
Step-by-Step Procedure:
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a drying tube (calcium chloride or Drierite).
-
Activation: Add 2-Fluorophenol (10 mmol, 1.12 g) and anhydrous
(20 mmol, 2.76 g) to the flask. Add Acetone (50 mL). -
Phenoxide Formation: Stir the suspension vigorously at room temperature for 15–30 minutes. Note: The mixture may turn slightly yellow as the phenoxide forms.[1]
-
Addition: Using a syringe, add Ethyl Bromoacetate (12 mmol, 1.33 mL) dropwise over 5 minutes.
-
Reaction: Heat the mixture to a gentle reflux (
) for 4–6 hours.-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The phenol spot (
) should disappear, and a less polar ester spot ( ) should appear.[1]
-
-
Workup:
-
Extraction (Purification Loop):
Method B: DMF High-Yield (Recommended for Scale-up)
Best for maximizing yield (90%+) and reaction speed.[1]
-
Dissolve 2-Fluorophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add
(2.0 eq). Stir for 10 min. -
Add Ethyl Bromoacetate (1.2 eq).
-
Stir at 60°C for 2–3 hours. (DMF accelerates SN2 via cation solvation).
-
Workup: Pour mixture into ice-water (5x volume). Extract with Diethyl Ether or EtOAc. Proceed with NaOH wash as above.
Part 4: Process Workflow & Quality Control
Figure 2: Workup and Purification Logic
Caption: Purification workflow emphasizing the removal of unreacted phenol via alkaline wash.
Part 5: Analytical Data & Troubleshooting
Expected Characterization Data
-
Physical State: Clear to pale yellow oil (may solidify upon prolonged storage at 4°C).
-
NMR (400 MHz,
): -
IR (Neat):
(Ester C=O), (C-O-C).[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete deprotonation | Switch solvent to DMF or increase temp to 60°C. Ensure |
| Starting Material Remains | Moisture in solvent | Use freshly distilled Acetone or dry DMF. Water kills the alkylating agent.[1] |
| Dark Coloration | Oxidation of Phenol | Perform reaction under Nitrogen ( |
| Product is Acidic | Hydrolysis of Ester | Avoid prolonged contact with NaOH during workup; keep wash times short and cold.[1] |
Part 6: References
-
General Williamson Ether Synthesis on Phenols:
-
Source: BenchChem Application Notes. "Application Notes and Protocols for Williamson Ether Synthesis."
-
Relevance: Establishes baseline stoichiometry for phenolic O-alkylation.
-
-
Synthesis of Fluorophenoxyacetic Acid Derivatives:
-
Solvent Effects on Phenol Alkylation:
-
Commercial Reference & Physical Data:
Sources
- 1. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
"Ethyl 2-(2-fluorophenoxy)acetate" in the synthesis of bioactive molecules
Application Note & Synthetic Protocols: Ethyl 2-(2-fluorophenoxy)acetate in the Development of Bioactive Molecules
Executive Summary
As a Senior Application Scientist, I present this comprehensive guide on the utility of This compound in medicinal chemistry and agrochemical synthesis. The phenoxyacetic acid scaffold is a "privileged structure" known for its broad biological activity. The strategic placement of an ortho-fluorine atom on the aromatic ring significantly alters the molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and locking the ether conformation to improve receptor binding affinity. This guide details the structural rationale, validated synthetic workflows, and self-validating protocols for integrating this building block into drug discovery pipelines.
Physicochemical Profile & Structural Rationale
This compound (CAS: 2248-56-8) is a highly versatile, shelf-stable ester[1]. In drug design, substituting hydrogen with fluorine is a classical bioisosteric replacement. The highly electronegative fluorine atom at the ortho position exerts a strong inductive effect, which lowers the pKa of the corresponding carboxylic acid and increases the overall lipophilicity (LogP ~1.76)[1].
More importantly, the ortho-fluorine restricts the rotational freedom of the phenoxy ether linkage. This conformational locking reduces the entropic penalty upon binding to target proteins, a critical factor in the development of highly selective enzyme inhibitors and receptor agonists.
Table 1: Key Physicochemical Properties [1]
| Property | Value | Relevance in Synthesis |
|---|---|---|
| Molecular Weight | 198.19 g/mol | Low MW allows for downstream fragment-based drug design. |
| Formula | C₁₀H₁₁FO₃ | High atom economy in coupling reactions. |
| LogP | 1.76 | Ideal lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area | 35.53 Ų | Excellent profile for oral bioavailability (Lipinski's Rule of 5). |
Strategic Applications in Drug Discovery & Agrochemistry
Phenoxyacetate derivatives are renowned for their potent anti-inflammatory properties and plant growth regulatory activities[2]. By utilizing this compound as a core scaffold, researchers can access a vast chemical space:
-
Anti-inflammatory Agents & Enzyme Inhibitors: The phenoxyacetate core is a critical structural motif in the development of selective COX-2 inhibitors and potent antibacterial agents[3]. The free acid can be readily converted into diverse amide libraries for high-throughput screening.
-
Agrochemicals: In agricultural science, 2-fluorophenoxyacetic acid esters are key intermediates in synthesizing 2,4,5-polysubstituted thiazole derivatives, which demonstrate significant herbicidal and fungicidal activity[4].
-
Bioactive Heterocycles: Advanced electrosynthesis techniques have utilized phenoxyacetates to generate 1,4-benzoxazin-3-one derivatives—a core found in numerous natural products and antiviral compounds[5].
Pharmacological modulation pathway by 2-fluorophenoxyacetic acid derivatives.
Validated Synthetic Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can visually or analytically confirm reaction success at every stage without relying solely on complex downstream characterization.
Workflow for the synthesis of bioactive amides and thiazole derivatives.
Protocol A: Base-Catalyzed Saponification to 2-(2-Fluorophenoxy)acetic acid
Rationale & Causality: The ethyl ester is an excellent, shelf-stable storage form, but the free carboxylic acid is required for downstream amide coupling or cyclization. We utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. THF efficiently solvates the lipophilic ester, while water dissolves the LiOH. The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl. LiOH is explicitly chosen over NaOH to ensure mild conditions, preventing any potential cleavage of the aryl ether bond.
Step-by-Step Procedure:
-
Dissolve 10 mmol of this compound in 15 mL of THF.
-
In a separate flask, dissolve 15 mmol (1.5 eq) of LiOH·H₂O in 15 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the THF mixture at 0°C to control the initial exotherm, then allow it to warm to room temperature (25°C) and stir for 2 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The starting material (high Rf) will disappear, replaced by a baseline spot (the carboxylate salt).
-
Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with 10 mL of diethyl ether to remove unreacted organics.
-
Self-Validation Step 2: Acidify the aqueous layer dropwise with 1M HCl until pH 2 is reached. The protonated 2-(2-fluorophenoxy)acetic acid will rapidly precipitate out of the solution as a white crystalline solid, visually validating successful conversion.
-
Filter, wash with cold water, and dry under a vacuum.
Protocol B: Synthesis of Bioactive Amides via EDCI/HOBt Coupling
Rationale & Causality: To synthesize anti-inflammatory phenoxyacetamide derivatives, the free acid is coupled with a primary amine. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is prone to rearrangement into an unreactive N-acylurea, HOBt is added to immediately form a highly reactive, yet stable, active ester that smoothly undergoes aminolysis.
Step-by-Step Procedure:
-
Dissolve 5 mmol of 2-(2-Fluorophenoxy)acetic acid in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Add 6 mmol (1.2 eq) of HOBt and 6 mmol (1.2 eq) of EDCI·HCl. Stir for 30 minutes at room temperature to allow the active ester to form.
-
Add 5.5 mmol of the desired primary amine (e.g., an aniline derivative) and 15 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a proton scavenger. Stir for 12 hours.
-
Self-Validation Step: The urea byproduct of EDCI is highly water-soluble. Quench the reaction by pouring it into 100 mL of ice water. The hydrophobic amide product will precipitate.
-
Dissolve the precipitate in Ethyl Acetate, and wash sequentially with saturated NaHCO₃ (removes unreacted acid) and 1M HCl (removes unreacted amine). A simple evaporation yields the pure amide. Purity is instantly verified by the appearance of an N-H stretch (~3300 cm⁻¹) and an amide carbonyl stretch (~1650 cm⁻¹) in FTIR spectroscopy.
Quantitative Data Summary
The table below summarizes the expected reaction metrics and conditions for the protocols described, benchmarked against literature standards for phenoxyacetate derivatives[4][5].
Table 2: Reaction Conditions and Yields for Phenoxyacetate Derivatization
| Compound / Derivative | Reaction Type | Reagents | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Target Application |
|---|---|---|---|---|---|---|---|
| 2-(2-Fluorophenoxy)acetic acid | Saponification | LiOH·H₂O (1.5 eq) | THF/H₂O (1:1) | 25 | 2.0 | >95 | Universal Intermediate |
| N-Aryl-2-(2-fluorophenoxy)acetamide | Amide Coupling | EDCI, HOBt, Ar-NH₂ | DMF | 25 | 12.0 | 82–88 | Anti-inflammatory Agents |
| 2-(2-Fluorophenoxymethyl)thiazole | Cyclocondensation | Thiosemicarbazide | Toluene | 110 | 6.0 | 65–70 | Agrochemicals (Herbicides) |
| 1,4-Benzoxazin-3-one analog | Electrosynthesis | Pyridine, e⁻ transfer | MeCN/H₂O | 25 | 4.5 | 78 | Bioactive Heterocycles |
References
- Google Patents. "CN103288772B - 2,4,5-polysubstituted thiazole derivative and preparations thereof of weeding activity". Google Patents.
-
MDPI. "Synthesis, Crystal Structures and Hirshfeld Surface Analysis of Coordination Compounds". MDPI Crystals. URL:[Link]
-
OAE Publishing. "Electrosynthesis reactions with divided cells: unlocking potentials in organic synthesis". OAE Publishing. URL:[Link]
Sources
Application Note & Protocol: High-Purity Isolation of Ethyl 2-(2-fluorophenoxy)acetate via Normal-Phase Column Chromatography
Abstract This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-(2-fluorophenoxy)acetate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The methodology leverages normal-phase gravity column chromatography, a robust and cost-effective technique for isolating compounds of moderate polarity.[3][4] We delve into the scientific rationale behind the selection of the stationary and mobile phases, sample loading techniques, and the elution strategy. This guide is designed for researchers, chemists, and process development scientists seeking a reliable and reproducible method to obtain high-purity this compound from a crude reaction mixture.
Foundational Principles: Why Normal-Phase Chromatography?
The purification strategy is dictated by the physicochemical properties of the target molecule, this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2248-56-8 | [5] |
| Molecular Formula | C₁₀H₁₁FO₃ | [5] |
| Molecular Weight | 198.19 g/mol | [5] |
| Structural Features | Ethyl ester, Phenyl ether, Fluorine substituent | - |
| Predicted Polarity | Moderately Polar | [6] |
The molecule's structure, containing a polar ester group (-COO-), an ether linkage (-O-), and a largely non-polar fluorophenyl ring, results in an overall moderate polarity. This characteristic makes it an ideal candidate for normal-phase chromatography.[6][7] This technique operates on the principle of differential adsorption, utilizing a polar stationary phase and a non-polar mobile phase.[7][8] Polar compounds, like our target molecule, will interact more strongly with the polar stationary phase (silica gel) and thus elute more slowly than non-polar impurities when a non-polar solvent is passed through the column.[8][9]
Experimental Workflow: From Crude Mixture to Pure Compound
The entire purification process can be visualized as a sequential workflow, ensuring each step is completed methodically for optimal results.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is optimized for the purification of approximately 1.0 g of crude this compound. Adjustments to the scale of the column and solvent volumes may be necessary for different sample sizes.
Materials and Reagents
-
Stationary Phase: Silica Gel, standard grade, mesh 230–400 (40–63 µm).[3]
-
Mobile Phase Solvents:
-
n-Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
-
Crude Sample: ~1.0 g of crude this compound.
-
Apparatus:
-
Glass chromatography column (e.g., 40 cm length, 2.5 cm inner diameter) with a stopcock.
-
Cotton or glass wool.
-
Sand (washed).
-
Beakers and Erlenmeyer flasks.
-
Round-bottom flask.
-
Rotary Evaporator.
-
Fraction collection tubes (test tubes).
-
TLC plates (silica gel coated), TLC tank, UV lamp.
-
Part A: Column Preparation (Wet Slurry Method)
The wet slurry method is chosen over dry packing as it minimizes the risk of trapping air bubbles and creating channels in the stationary phase, which would lead to poor separation.[3]
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (~0.5 cm) of sand over the plug.
-
Prepare Slurry: In a beaker, measure approximately 50 g of silica gel. This corresponds to a 50:1 ratio of stationary phase to crude product, which is effective for achieving good separation.[8] Add ~150 mL of the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane) to the silica gel. Stir gently with a glass rod to create a uniform, pourable slurry.
-
Pack the Column: Close the stopcock. Pour the silica gel slurry into the column. Gently tap the side of the column to encourage even settling of the silica gel.
-
Equilibrate: Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry. Add another layer (~0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Final Wash: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated and settled.
Part B: Sample Preparation and Loading (Dry Loading)
Dry loading is the preferred method as it ensures the sample is introduced to the column in a very narrow, concentrated band, which is critical for high-resolution separation.[7]
-
Dissolve Crude Product: Dissolve the ~1.0 g of crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-15 mL of dichloromethane or ethyl acetate) in a round-bottom flask.[10]
-
Adsorb onto Silica: Add 2-3 g of silica gel to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of the crude product adsorbed onto silica gel is obtained.
-
Load the Column: Carefully add this powder to the top of the prepared column, ensuring an even layer.
Part C: Elution and Fraction Collection
A gradient elution strategy is employed. This involves starting with a low-polarity solvent to wash out non-polar impurities, followed by a gradual increase in polarity to elute the target compound.[7][11]
-
Initial Elution: Begin by eluting with a low-polarity mixture of 5% Ethyl Acetate in Hexane . Fill the column carefully with this solvent.
-
Start Collection: Open the stopcock to allow a steady flow rate (e.g., ~1-2 mL per minute). Begin collecting the eluent in sequentially numbered test tubes, with each fraction being approximately 10-15 mL.
-
Increase Polarity: After collecting a set number of fractions (e.g., 10-15), gradually increase the polarity of the mobile phase. A suggested gradient is:
-
10% Ethyl Acetate in Hexane
-
15% Ethyl Acetate in Hexane
-
-
Continue Collection: Continue collecting fractions throughout the entire elution process until the target compound has fully eluted, which can be monitored by TLC.
Part D: Fraction Analysis and Product Isolation
Thin-Layer Chromatography (TLC) is an indispensable tool for analyzing the collected fractions quickly and effectively.[3][7]
-
TLC Analysis: Spot a small amount from every few fractions onto a TLC plate. Also spot the starting crude material for reference.
-
Develop Plate: Develop the TLC plate in a solvent system that gives good separation (e.g., 20% ethyl acetate in hexane).
-
Visualize: Visualize the spots under a UV lamp.
-
Combine Fractions: Identify all fractions that contain only the spot corresponding to the pure product. Combine these fractions into a clean, pre-weighed round-bottom flask.
-
Isolate Product: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil or solid.
Summary of Chromatographic Parameters
Table 2: Recommended Parameters for Purification
| Parameter | Specification | Rationale |
| Technique | Gravity Column Chromatography | Cost-effective and suitable for moderately polar compounds.[3] |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent that interacts well with the target molecule.[12] |
| Stationary:Crude Ratio | ~50:1 (w/w) | Provides sufficient surface area for effective separation.[8] |
| Sample Loading | Dry Loading | Ensures a narrow starting band, maximizing resolution.[7] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range for gradient elution of the target compound.[11][13] |
| Elution Method | Gradient (5% to 15% Ethyl Acetate) | Allows for the removal of impurities before eluting the target compound.[7] |
| Analysis Method | Thin-Layer Chromatography (TLC) | Rapid and effective monitoring of fraction purity.[3][7] |
Purity Validation and Trustworthiness
To ensure the protocol is self-validating, the purity of the final isolated product should be confirmed. While TLC provides a good qualitative assessment, quantitative confirmation should be obtained through analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
A successful purification should yield a product with >95% purity as determined by these methods.
References
- Phenomenex. (2025, December 12).
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- ChemScene. (n.d.). Ethyl 2-(2-fluorophenoxy)
- LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Quora. (2015, November 3).
- Wikipedia. (n.d.).
- JoVE. (2015, March 4).
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
- Royal Society of Chemistry. (n.d.).
- AZO Materials. (2023, October 30). Column Chromatography – What are Different Types and How to Select Right Method.
- MySkinRecipes. (n.d.). ethyl 2,2-difluoro-2-(3-fluorophenyl)
- BenchChem. (n.d.). Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. BenchChem.
- BLDpharm. (n.d.). Ethyl 2-(2-acetyl-4-fluorophenoxy)
- PMC. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective.... PubMed Central.
- Organic Syntheses. (2025, June 19).
Sources
- 1. ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmanow.live [pharmanow.live]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. jove.com [jove.com]
- 9. quora.com [quora.com]
- 10. orgsyn.org [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. chromtech.com [chromtech.com]
- 13. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-(2-fluorophenoxy)acetate in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into aryloxy scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and enforce specific conformational geometries. Ethyl 2-(2-fluorophenoxy)acetate (CAS: 2248-56-8) serves as a privileged, pre-assembled building block that streamlines the synthesis of these complex pharmacophores. By utilizing this commercially available ester, researchers can bypass the hazardous handling of lachrymatory alkylating agents (such as ethyl bromoacetate) typically required to construct phenoxyacetic motifs de novo[1].
This application note provides a comprehensive guide to the physicochemical profiling, structural rationale, and validated synthetic protocols for deploying this compound in the development of bioactive heterocycles and amide-linked therapeutics.
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table summarizes the key physicochemical and computational parameters of this compound[2]:
| Parameter | Value | Synthetic / Biological Implication |
| CAS Number | 2248-56-8 | Standard registry identifier for procurement. |
| Molecular Formula | C₁₀H₁₁FO₃ | Establishes baseline mass for MS/NMR tracking. |
| Molecular Weight | 198.19 g/mol | Low molecular weight; ideal for fragment-based design. |
| LogP | 1.7676 | Optimal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | Excellent for CNS penetration and oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | Capable of interacting with target kinase/enzyme backbones. |
| Rotatable Bonds | 4 | Provides necessary flexibility for induced-fit target binding. |
The Ortho-Fluoro Effect
The placement of the fluorine atom at the ortho position of the phenoxy ring is not merely a steric substitution; it fundamentally alters the molecule's electronic and conformational landscape:
-
Conformational Locking : The highly electronegative fluorine atom engages in intramolecular dipole-dipole interactions with the adjacent ether oxygen. This restricts the rotation around the
bond, pre-organizing the molecule into a preferred geometry that often lowers the entropic penalty upon binding to biological targets. -
Metabolic Shielding : The strong C-F bond (bond dissociation energy ~116 kcal/mol) blocks cytochrome P450-mediated aromatic hydroxylation at the ortho position, significantly increasing the in vivo half-life of derived drug candidates.
Divergent Synthetic Workflows
This compound is primarily utilized as a divergent hub. The ethyl ester moiety is perfectly tuned—it is stable enough for long-term storage but sufficiently reactive to undergo nucleophilic acyl substitution or base-catalyzed saponification.
Caption: Divergent synthetic pathways of this compound in drug discovery.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and in-process controls to ensure reproducibility and high yields.
Protocol A: Hydrazinolysis to 2-(2-fluorophenoxy)acetohydrazide
This pathway converts the ester into a hydrazide, a critical precursor for 5-membered heterocyclic pharmacophores like 1,3,4-oxadiazoles and 1,2,4-triazoles[3][4].
-
Scientific Causality : Ethanol is selected as the solvent because both the starting ester and hydrazine hydrate are highly soluble in it at reflux. However, as the reaction progresses, the resulting hydrazide has lower solubility in cold ethanol. This allows the product to crystallize out upon cooling, driving the equilibrium forward (Le Chatelier's principle) and eliminating the need for chromatographic purification.
Step-by-Step Methodology:
-
Initiation : In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol, 1.98 g) in absolute ethanol (25 mL).
-
Reagent Addition : Slowly add hydrazine hydrate (80% aqueous solution, 25.0 mmol, ~1.2 mL) dropwise at room temperature. Note: Hydrazine is toxic; perform strictly in a fume hood.
-
Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
-
In-Process Control (IPC) : Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting ester (
) should completely disappear, replaced by a baseline/polar spot representing the hydrazide. -
Isolation : Remove the heat source and allow the reaction to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize precipitation.
-
Filtration : Filter the white crystalline precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine.
-
Drying : Dry the solid under high vacuum at 40 °C to afford 2-(2-fluorophenoxy)acetohydrazide (CAS: 380426-61-9)[5]. Expected yield: 85–90%.
Protocol B: Saponification to 2-(2-fluorophenoxy)acetic acid
Hydrolysis of the ester yields the free carboxylic acid, which can be subsequently activated for amide couplings or used as a ligand in metal-organic complexes[1][6].
-
Scientific Causality : A biphasic or purely aqueous system would result in sluggish reaction rates due to the ester's lipophilicity. Utilizing a mixed solvent system (THF/MeOH/H₂O) ensures a homogenous phase where the hydroxide nucleophile and the ester can freely interact. The subsequent acidification step is mandatory to protonate the intermediate sodium carboxylate salt, rendering it lipophilic enough to partition into the organic extraction layer.
Step-by-Step Methodology:
-
Initiation : Dissolve this compound (10.0 mmol, 1.98 g) in a solvent mixture of THF:MeOH:H₂O (2:1:1, 40 mL).
-
Hydrolysis : Add Sodium Hydroxide (NaOH) pellets (20.0 mmol, 0.80 g) or a pre-dissolved 2M aqueous solution. Stir the homogenous mixture vigorously at room temperature for 3 hours.
-
In-Process Control (IPC) : Monitor via TLC. The ester spot should be completely consumed.
-
Solvent Removal : Concentrate the mixture under reduced pressure (rotary evaporator) to remove the volatile organic solvents (THF and MeOH), leaving primarily the aqueous layer.
-
Acidification : Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2.0 (verify with pH paper). A white precipitate of the free acid will form.
-
Extraction : Extract the acidic aqueous layer with Ethyl Acetate (3 × 20 mL). The free acid will partition into the organic phase.
-
Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Final Product : The resulting white solid is 2-(2-fluorophenoxy)acetic acid. Expected yield: >92%.
Applications in Drug Development
The derivatives of this compound have demonstrated profound utility across multiple therapeutic areas:
-
Antidiabetic Agents : Hydrazide derivatives synthesized from this ester can be reacted with various isothiocyanates to form 1,2,4-triazole-thione scaffolds. These motifs have been extensively evaluated for their ability to inhibit
-amylase and -glucosidase, key enzymes in managing postprandial hyperglycemia in Type 2 Diabetes[4]. -
Protein-Protein Interaction (PPI) Inhibitors : The free acid generated via saponification is a critical building block in the design of meta-substituted bis(arylsulfonamido)benzene inhibitors. These molecules target the Keap1-Nrf2 PPI, a major cellular defense mechanism against oxidative stress, offering potential treatments for neurodegenerative and inflammatory diseases[1].
-
Antimycobacterial Therapeutics : The fluorophenoxy motif is frequently incorporated into diaryl ether scaffolds designed as time-dependent inhibitors of InhA (enoyl-ACP reductase). This inhibition disrupts the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, providing a potent mechanism for novel antitubercular drugs[7].
References
-
Synthesis of New Heterocycles : "Cycloaddition Reactions at the Beginning of the Third Millennium" (Citing Bioorg. Med. Chem. Lett. 2004). MDPI. Available at: [Link]
-
Antidiabetic Potential : "Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential". ACS Omega. Available at:[Link]
-
Keap1-Nrf2 Inhibitors : "Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction". Taylor & Francis. Available at: [Link]
-
InhA Inhibitors : "Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy". NIH. Available at: [Link]
-
Hydrazide Intermediate : "2-(2-Fluorophenoxy)acetohydrazide, 98% Purity". Calpaclab. Available at: [Link]
-
Metal Complexation : "Synthesis, Structure and Second Harmonic Effect of Bis(mu2-3,5-dinitrobenzoato-O,O')zinc(II)...". Australian Journal of Chemistry. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. connectsci.au [connectsci.au]
- 7. Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-(2-fluorophenoxy)acetate for the Preparation of Novel Heterocyclic Compounds
Abstract
This application note details the synthetic utility of Ethyl 2-(2-fluorophenoxy)acetate (CAS 2248-56-8) as a versatile building block in medicinal chemistry. Specifically, it focuses on the transformation of the ester moiety into a hydrazide "hub," enabling the divergent synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones. The incorporation of the 2-fluorophenoxy motif is strategically significant; the fluorine atom acts as a bioisostere, modulating metabolic stability (blocking P450 oxidation at the ortho-position) and enhancing lipophilicity for improved membrane permeability.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
This compound serves as a lipophilic ester precursor. Its stability allows for long-term storage, while the ester group remains sufficiently reactive for nucleophilic acyl substitution.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2248-56-8 |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~280°C (Predicted) |
| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Ester (reactive), Ether (linker), Aryl Fluoride (pharmacophore) |
Synthetic Strategy: The Hydrazide Hub
The core strategy relies on converting the ethyl ester into 2-(2-fluorophenoxy)acetohydrazide . This intermediate is the "branching point" for generating diverse heterocyclic libraries.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the parent ester.
Figure 1: Divergent synthetic pathways from this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of the Hydrazide Intermediate
Objective: Convert the ethyl ester to 2-(2-fluorophenoxy)acetohydrazide. Mechanism: Nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing ethoxide.
Reagents:
-
This compound (10 mmol, 1.98 g)
-
Hydrazine hydrate (99%, 20 mmol, 1.0 mL)
-
Absolute Ethanol (30 mL)
Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.98 g of this compound in 30 mL of absolute ethanol.
-
Addition: Add 1.0 mL of hydrazine hydrate dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Validation: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting ester spot (high R_f) should disappear, replaced by a lower R_f hydrazide spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 100 g) with stirring.
-
A solid precipitate should form immediately.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallize from ethanol to obtain needle-like crystals.
-
-
Yield Expectation: 75–85%.
Protocol B: Cyclization to 5-Substituted-1,3,4-Oxadiazole
Objective: Synthesize a 2,5-disubstituted oxadiazole derivative (e.g., 2-(2-fluorophenoxymethyl)-5-phenyl-1,3,4-oxadiazole).
Mechanism: Dehydrative cyclization of a diacylhydrazine intermediate using Phosphorus Oxychloride (
Reagents:
-
2-(2-fluorophenoxy)acetohydrazide (from Protocol A) (5 mmol)
-
Benzoic acid (substituted or unsubstituted) (5 mmol)
-
Phosphorus Oxychloride (
) (5 mL) – CAUTION: Corrosive/Toxic
Procedure:
-
Setup: Use a dry 50 mL RBF fitted with a calcium chloride guard tube (moisture protection is critical).
-
Mixing: Mix 5 mmol of the hydrazide and 5 mmol of the benzoic acid derivative intimately.
-
Solvent Addition: Carefully add 5 mL of
to the mixture. -
Reaction: Reflux the mixture on a water bath (80–90°C) for 6–8 hours .
-
Observation: The mixture will likely turn into a clear solution as the reaction proceeds.
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice (~200 g) with vigorous stirring to hydrolyze excess
. Exothermic reaction. -
Neutralize the solution to pH ~7-8 using solid Sodium Bicarbonate (
) or 10% NaOH solution.
-
-
Isolation: Filter the resulting solid precipitate.
-
Purification: Recrystallize from ethanol or ethanol/DMF mixture.
Mechanism of Action: Fluorine Effect
The inclusion of the 2-fluoro substituent is not merely structural; it imparts specific biological advantages.
-
Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorine at the ortho position of the phenoxy ring blocks metabolic hydroxylation at this site, potentially extending the half-life (
) of the drug candidate. -
Conformational Locking: The fluorine atom exerts a steric and electronic influence that can "lock" the ether linkage into a preferred conformation, potentially enhancing binding affinity to target protein pockets.
Figure 2: Mechanism of Hydrazide Formation.
Expert Tips & Troubleshooting
-
Moisture Control: Protocol B (
cyclization) is highly sensitive to water. Ensure all glassware is oven-dried. If the yield is low, check the quality of (it should be clear, not cloudy). -
Alternative Cyclization: If the carboxylic acid substrate is acid-sensitive, use the EDC/HOBt coupling method to form the diacylhydrazine first, followed by cyclization with Burgess reagent or TsCl/Base.
-
Safety Note:
reacts violently with water. Always quench in a fume hood with the sash down. -
Purification: If the hydrazide (Protocol A) comes out as an oil, scratch the flask walls with a glass rod or seed with a crystal from a previous batch to induce crystallization.
References
-
Synthesis and Anticancer Activity of 1,3,4-Oxadiazoles. Source: National Institutes of Health (PMC). URL:[Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis and Characterization. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis of 1,3,4-oxadiazoles (General Methodologies). Source: Organic Chemistry Portal. URL:[Link]
-
Biological Activities of 1,3,4-Thiadiazole Derivatives. Source: Journal of Applied Pharmaceutical Science. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 2-(2-fluorophenoxy)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 2-(2-fluorophenoxy)acetate. This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues leading to low product yield.
Introduction
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of 2-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1][2] While theoretically straightforward, this synthesis is prone to several issues that can significantly reduce the yield. This guide will walk you through the most common problems and provide systematic, evidence-based solutions.
Core Reaction Pathway
The fundamental reaction is a bimolecular nucleophilic substitution (S(_N)2).[3]
Caption: General workflow of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is very low, or I'm not getting any product. What are the most likely causes?
Several factors can lead to a low or no yield in a Williamson ether synthesis. The most common culprits are related to the deprotonation of the phenol and the conditions of the S(_N)2 reaction.
-
Incomplete Deprotonation of 2-Fluorophenol: The first step of the reaction is the formation of the 2-fluorophenoxide ion. If the base used is not strong enough or is of poor quality, this deprotonation will be incomplete, leading to a low concentration of the required nucleophile.[4]
-
Troubleshooting:
-
Base Selection: 2-Fluorophenol has a pKa of approximately 8.7.[5][6][7][8][9] Therefore, a base that is strong enough to deprotonate it effectively is required. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[10]
-
Base Quality: Ensure your base is fresh and has been stored correctly. For example, sodium hydride can be deactivated by moisture and will appear gray instead of white.[4]
-
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the ethyl haloacetate, significantly reducing the yield.[4]
-
Troubleshooting:
-
Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Consider using molecular sieves to ensure the solvent is dry.
-
-
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as elimination if using a secondary or tertiary alkyl halide (not the case here, but a general principle).[4][11] For this specific synthesis, a moderate temperature is usually sufficient.
-
Troubleshooting:
-
Temperature Optimization: A typical temperature range for this type of reaction is 50-100 °C.[4] Start with a lower temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Question 2: I'm observing the formation of side products. What are they, and how can I minimize them?
The most likely side reaction in this synthesis is the hydrolysis of the ethyl haloacetate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. 2-Fluorophenol CAS#: 367-12-4 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Side reactions in the synthesis of "Ethyl 2-(2-fluorophenoxy)acetate" and their prevention
Troubleshooting Guides, Mechanistic Insights, and Optimized Protocols
Executive Summary
The synthesis of Ethyl 2-(2-fluorophenoxy)acetate is typically achieved via a Williamson ether synthesis, coupling 2-fluorophenol with ethyl bromoacetate in the presence of a base. While the
Reaction Workflow & Failure Points
Workflow of this compound synthesis and potential failure points.
Quantitative Data: Side Reaction Matrix
To establish a controlled experimental environment, it is critical to understand the causality behind each potential side reaction. The table below summarizes the quantitative and mechanistic parameters governing these competing pathways:
| Side Reaction | Primary Cause | Mechanistic Rationale | Preventive Measure |
| Ester Hydrolysis | Adventitious Water + Base | Base reacts with | Maintain strictly anhydrous conditions; use dry |
| C-Alkylation | Protic Solvents / Strong Ion-Pairing | Phenoxide is an ambident nucleophile. Protic solvents H-bond to oxygen, forcing C-attack. | Use polar aprotic solvents (e.g., DMF, ACN) to leave the oxygen anion "naked". |
| Transesterification | Alcoholic Solvents | Alkoxide exchange occurs at the ester carbonyl carbon. | Avoid alcoholic solvents (EtOH, MeOH) entirely during the reaction phase. |
| E2 Elimination | Overly Strong/Bulky Base | Base abstracts a | Utilize mild, non-nucleophilic bases ( |
Troubleshooting Guides & FAQs
Q1: My final product contains a large amount of a carboxylic acid impurity. What is it, and how do I prevent it?
Answer: The impurity is 2-(2-fluorophenoxy)acetic acid, which forms via base-catalyzed ester hydrolysis (saponification) [1]. When adventitious water is present in your reaction mixture, the base (e.g.,
Q2: I am observing ring-substituted byproducts instead of the desired ether. Why is this happening? Answer: You are observing C-alkylation. The 2-fluorophenoxide ion is an ambident nucleophile, meaning it has two reactive centers: the oxygen atom and the aromatic carbon atoms (ortho/para positions) [2]. According to Kornblum's rules, the regioselectivity of ambident nucleophiles is heavily dictated by the solvent [3]. If you are using a protic solvent (like water or ethanol), the solvent forms strong hydrogen bonds with the highly electronegative oxygen atom. This solvation shell sterically hinders the oxygen, forcing the electrophile to react with the less hindered, softer carbon atoms on the ring [4]. Prevention: Switch to a polar aprotic solvent like DMF. Aprotic solvents efficiently solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive at its most electronegative atom (oxygen), driving kinetic O-alkylation.
Q3: The reaction is sluggish, and I see unreacted 2-fluorophenol. Should I use a stronger base like Sodium Hydride (NaH)?
Answer: Upgrading to NaH is usually unnecessary and can introduce new side reactions. The strongly electron-withdrawing ortho-fluorine atom lowers the pKa of 2-fluorophenol (~8.7) compared to unsubstituted phenol (10.0). This makes it relatively easy to deprotonate. While NaH will deprotonate it instantly, strong bases can promote the E2 elimination of ethyl bromoacetate, converting your alkylating agent into an alkene [5].
Prevention: Stick to
Q4: I used ethanol as a solvent to improve the solubility of my reagents, but my LC-MS shows a complex mixture. What went wrong? Answer: Using ethanol triggers two distinct failures. First, it acts as a protic solvent, which, as explained in Q2, promotes undesired C-alkylation [3]. Second, ethanol can participate in transesterification. While exchanging an ethyl ester for an ethyl ester is invisible, the ethoxide generated in situ can compete with your phenoxide, reacting with ethyl bromoacetate to form diethyl ether byproducts, thereby consuming your alkylating agent.
Mechanistic Pathway Dynamics
Mechanistic pathways showing O-alkylation versus competing C-alkylation and ester hydrolysis.
Optimized Experimental Protocol
To ensure a self-validating and high-yield synthesis, follow this standardized methodology:
Materials & Reagents:
-
2-Fluorophenol (1.0 eq, limiting reagent)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (
), anhydrous, finely powdered (1.5 eq) -
N,N-Dimethylformamide (DMF), anhydrous (0.5 M relative to phenol)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).
-
Deprotonation: Dissolve 2-fluorophenol (1.0 eq) in anhydrous DMF. Add the finely powdered anhydrous
(1.5 eq) in one portion. Stir the suspension vigorously at room temperature for 30 minutes. Note: The solution may slightly change color as the phenoxide is generated. -
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via syringe to prevent localized exothermic spikes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. Allow the reaction to proceed for 4–6 hours. Monitor progress via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS.
-
Quenching: Once the starting phenol is consumed, cool the flask to room temperature. Pour the mixture into a beaker containing ice-cold distilled water (approx. 3x the volume of DMF) to dissolve the inorganic salts and precipitate/phase-separate the product.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
-
Washing (Critical Step): Combine the organic layers and wash extensively with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL) followed by brine (1 x 20 mL). Rationale: LiCl washes are highly effective at removing residual DMF from the organic layer.
-
Isolation: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield this compound. Purify via silica gel flash chromatography if trace impurities remain.
References
-
Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link][2]
-
Williamson Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][5]
-
Nucleophilic substitution at a benzylic carbon by an ambident nucleophile Source: Indian Academy of Sciences URL:[Link][4]
-
Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
Sources
Removal of unreacted 2-fluorophenol from "Ethyl 2-(2-fluorophenoxy)acetate"
Technical Support Center: Purification of Ethyl 2-(2-fluorophenoxy)acetate
Overview The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting 2-fluorophenol with ethyl bromoacetate in the presence of a base. A ubiquitous challenge in this workflow is the persistence of unreacted 2-fluorophenol in the final organic phase. Because esters are sensitive to aggressive alkaline conditions, removing the phenolic precursor requires precise physicochemical control. This guide provides the mechanistic causality and self-validating protocols necessary to achieve high-purity isolation.
Troubleshooting & Causality FAQs
Q1: Why does my standard saturated sodium bicarbonate (NaHCO₃) wash fail to remove unreacted 2-fluorophenol? A: The failure is rooted in a thermodynamic mismatch between the base's strength and the phenol's acidity. 2-Fluorophenol has a pKa of 8.73 at 25 °C[1]. A saturated aqueous solution of NaHCO₃ typically buffers at a pH of approximately 8.3. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the equilibrium heavily favors the protonated, lipophilic state. Consequently, the 2-fluorophenol remains un-ionized and partitions into the organic layer rather than the aqueous wash.
Q2: How can I selectively extract 2-fluorophenol into the aqueous phase without hydrolyzing my ethyl ester product? A: To quantitatively deprotonate 2-fluorophenol, you must use an aqueous base that provides a pH of at least 10.7 (pKa + 2). However, esters of carboxylic acids are susceptible to base-catalyzed hydrolysis (saponification)[2]. To resolve this kinetic vs. thermodynamic conflict, you must exploit temperature and concentration. By using a cold (0–5 °C), dilute solution of sodium hydroxide (0.5 M) or a moderate base like 5% potassium carbonate (K₂CO₃), you provide sufficient alkalinity to form the water-soluble sodium 2-fluorophenolate salt while kinetically stalling the ester cleavage.
Q3: Are there non-aqueous methods to separate these two compounds if my ester is highly sensitive to trace water or base? A: Yes. Silica gel flash column chromatography is highly effective due to differences in hydrogen-bonding capacity. 2-Fluorophenol possesses a free hydroxyl group, acting as a strong hydrogen-bond donor that interacts tightly with the silanol groups on the silica stationary phase. In contrast, this compound lacks a hydrogen-bond donor and only acts as a weak acceptor. When eluted with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate), the ester will elute significantly faster than the retained phenol.
Q4: Can I use distillation to remove the unreacted phenol? A: Yes, vacuum distillation is a viable physical separation method. 2-Fluorophenol has a relatively low boiling point of 171–172 °C at 741 mmHg[3]. The product, this compound, has a higher molecular weight (198.19 g/mol )[4] and a significantly higher boiling point. By applying a high vacuum, the unreacted 2-fluorophenol can be selectively distilled off as the volatile forecut, leaving the heavier ester in the distillation pot.
Physicochemical Data for Separation Logic
To design a rational separation strategy, we must compare the intrinsic properties of the target and the impurity.
| Property | 2-Fluorophenol (Impurity) | This compound (Product) | Separation Implication |
| Molecular Weight | 112.10 g/mol [5] | 198.19 g/mol [4] | Significant mass difference enables separation via distillation. |
| pKa (Acid Dissociation) | 8.73 (at 25 °C)[1] | N/A (Neutral Ester) | Exploitable via pH > 10.7 aqueous washes for selective ionization. |
| Boiling Point | 171–172 °C (741 mmHg)[3] | > 250 °C (Estimated) | Phenol is significantly more volatile under vacuum. |
| Hydrogen Bonding | Donor (OH) & Acceptor (F, O) | Acceptor Only (F, C=O, C-O-C) | Phenol binds strongly to silica gel; ester elutes rapidly. |
Self-Validating Experimental Protocols
Protocol A: Optimized Cold Alkaline Extraction
Mechanism: Selective deprotonation utilizing kinetic temperature control to prevent ester hydrolysis[2].
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with low polarity (e.g., Ethyl Acetate or Diethyl Ether, 10 mL per gram of crude).
-
Thermal Equilibration: Chill the organic solution in an ice bath to 0–5 °C. Simultaneously, chill a 0.5 M NaOH (or 5% K₂CO₃) aqueous solution.
-
Extraction: Add 0.5 volumes of the cold basic solution to the organic layer. Shake vigorously in a separatory funnel for exactly 30 seconds, venting frequently.
-
Phase Separation: Allow the layers to separate immediately. Drain the lower aqueous layer (containing sodium 2-fluorophenolate).
-
Validation Step (TLC): Spot the organic layer on a silica TLC plate. Elute with Hexanes/Ethyl Acetate (8:2). Stain with KMnO₄. 2-Fluorophenol will appear as a distinct, oxidizable spot. If the phenol spot persists, repeat steps 2–4.
-
Neutralization Wash: Once TLC confirms phenol removal, wash the organic layer with cold distilled water until the aqueous wash registers a neutral pH (~7) to ensure all traces of base are removed.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol B: Silica Gel Flash Chromatography
Mechanism: Differential partitioning based on hydrogen-bond donor capacity.
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Hexanes as the slurry solvent. Use approximately 30 grams of silica per gram of crude mixture.
-
Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) or Toluene and carefully load it onto the flat silica bed.
-
Elution: Begin elution with 100% Hexanes, gradually increasing polarity to 9:1 Hexanes/Ethyl Acetate.
-
Fraction Collection & Validation: Collect fractions and monitor via TLC (UV 254 nm). The this compound will elute first (higher Rf). The 2-fluorophenol will elute significantly later (lower Rf) due to strong silanol interactions.
-
Concentration: Pool the fractions containing the pure ester and evaporate the solvent in vacuo.
Process Workflows & Logical Relationships
Thermodynamic logic of acid-base extraction based on pKa and pH differentials.
Workflow for the cold alkaline extraction of 2-fluorophenol from ester mixtures.
References
- Source: guidechem.
- Source: lookchem.
- Source: nih.
- Title: 2248-56-8 | Ethyl 2-(2-fluorophenoxy)
- Source: lookchem.
Sources
"Ethyl 2-(2-fluorophenoxy)acetate" purification challenges and solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and isolation of phenoxyacetate derivatives. Ethyl 2-(2-fluorophenoxy)acetate (CAS: 2248-56-8)[1] is a highly versatile building block used extensively in pharmaceutical and agrochemical development.
While its synthesis via the Williamson ether synthesis is theoretically straightforward, achieving >98% purity in practice requires strict control over reaction thermodynamics and an understanding of workup causality. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield isolation while mitigating common side reactions.
Part 1: Mechanistic Pathway & Reaction Dynamics
The synthesis of this compound relies on the O-alkylation of 2-fluorophenol with ethyl bromoacetate[2]. The fundamental challenge in this pathway is balancing the basicity required to deprotonate the phenol against the thermodynamic risk of base-catalyzed ester hydrolysis (saponification)[3].
Williamson ether synthesis of the target ester and the competing hydrolysis pathway.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows a significant M-28 peak corresponding to 2-(2-fluorophenoxy)acetic acid. How is this forming and how do I prevent it? Causality: This is the most common impurity, resulting from the saponification of your target ethyl ester. The ester linkage is highly susceptible to cleavage under basic conditions, especially if trace water acts as a nucleophile[3]. Solution:
-
Base Selection: Strictly avoid strong aqueous bases (e.g., NaOH, KOH). Utilize anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent to favor O-alkylation while minimizing ester hydrolysis[4].
-
Solvent Integrity: Ensure your N,N-Dimethylformamide (DMF) or acetone is strictly anhydrous.
-
Workup Timing: Neutralize the reaction mixture promptly during the aqueous quench. Prolonged exposure to a basic aqueous phase during extraction accelerates ester cleavage[4].
Q2: I have unreacted 2-fluorophenol co-eluting with my product during silica gel chromatography. How can I separate them efficiently?
Causality: 2-Fluorophenol and the target ester have similar
Q3: There is a persistent lachrymatory odor in my crude mixture, and NMR shows residual ethyl bromoacetate. What is the best removal strategy? Causality: Ethyl bromoacetate is typically used in slight excess to drive the reaction to completion. It is a highly reactive, toxic electrophile that boils at ~159°C, making it difficult to remove completely via standard rotary evaporation. Solution: Introduce an amine scavenger. During the final stages of the reaction or initial workup, adding a small amount of a secondary amine (like diethylamine) will rapidly react with the residual ethyl bromoacetate to form a highly polar, water-soluble amine adduct. This adduct is easily washed away during the aqueous extraction phase.
Part 3: Validated Purification Protocol
To establish a self-validating system, each step of this protocol is designed to eliminate a specific class of impurity while preserving the integrity of the ester.
Step-by-step liquid-liquid extraction and purification workflow for phenoxyacetates.
Step-by-Step Methodology:
-
Reaction Quench: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Pour the DMF mixture into a 4x volume of ice-cold distilled water.
-
Validation: The sudden polarity shift precipitates the highly lipophilic ester or forces it into suspension, while immediately quenching further alkylation.
-
-
Primary Extraction: Extract the aqueous mixture 3 times with Ethyl Acetate (EtOAc).
-
Validation: EtOAc efficiently partitions the ester and unreacted organics away from the DMF/water layer and inorganic salts (KBr, K₂CO₃).
-
-
Phenol Removal (Mild Basic Wash): Wash the combined organic layers with 0.5 M aqueous Na₂CO₃ (2x).
-
Validation: Removes unreacted 2-fluorophenol as a water-soluble phenolate. Do not use NaOH, which will hydrolyze the product[4].
-
-
Scavenging (Optional): If residual ethyl bromoacetate is detected, stir the organic layer with 1 mol% diethylamine for 15 minutes, followed by a 0.1 M HCl wash to remove the newly formed amine adduct.
-
Drying & Concentration: Wash with saturated NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify via flash column chromatography (Silica gel, typically 9:1 to 4:1 Hexanes:EtOAc gradient)[2].
Part 4: Quantitative Data & Impurity Profiling
A successful purification strategy relies on understanding the physicochemical properties of the matrix. Use the table below to track and eliminate specific components during your workflow.
| Compound / Impurity | Role | MW ( g/mol ) | Key Property | Removal Strategy |
| This compound | Target Product | 198.19 | Lipophilic ester | Target isolation via chromatography |
| 2-Fluorophenol | Starting Material | 112.10 | Weakly acidic ( | 0.5 M Na₂CO₃ aqueous wash |
| Ethyl bromoacetate | Alkylating Agent | 167.00 | Reactive electrophile | Amine scavenger / Vacuum distillation |
| 2-(2-fluorophenoxy)acetic acid | Hydrolysis Byproduct | 170.14 | Acidic ( | Partitioned into basic aqueous waste |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | Water-miscible | Extensive aqueous washing |
References
-
Nottingham ePrints. "Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B". Available at:[Link]
Sources
Common impurities in "Ethyl 2-(2-fluorophenoxy)acetate" and their identification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 2-(2-fluorophenoxy)acetate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your research and experimentation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
The purity of this compound is crucial for reliable experimental outcomes. Impurities can arise from the synthetic route, subsequent purification steps, or degradation during storage. The most common synthetic method is the Williamson ether synthesis, reacting 2-fluorophenol with an ethyl haloacetate (like ethyl bromoacetate or chloroacetate) in the presence of a base.[1][2][3]
Based on this synthesis, the primary impurities to be aware of are:
-
Unreacted Starting Materials:
-
2-Fluorophenol
-
Ethyl bromoacetate or ethyl chloroacetate
-
-
Side-Reaction Byproducts:
-
Residual Solvents:
Q2: I'm observing an unexpected peak in my HPLC analysis. How can I identify the impurity?
Identifying unknown peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common challenge. The first step is to consider the potential impurities mentioned in Q1. A systematic approach combining chromatographic and spectroscopic techniques is the most effective way to identify the unknown component.
Troubleshooting Flowchart for Impurity Identification
Below is a logical workflow to guide you through the identification process.
Caption: Workflow for the systematic identification of unknown impurities.
Troubleshooting Guides
Issue 1: Presence of 2-Fluorophenol in the Final Product
-
Symptom: You may observe a peak in your HPLC or GC analysis with a shorter retention time than your product. In the ¹H NMR spectrum, a broad singlet corresponding to the phenolic -OH proton might be visible.
-
Causality: The presence of unreacted 2-fluorophenol indicates an incomplete reaction. This could be due to:
-
Insufficient Base: The phenolic proton of 2-fluorophenol needs to be deprotonated to form the reactive phenoxide ion.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
-
-
Solutions:
-
Optimize Base Stoichiometry: Ensure at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) is used.
-
Increase Reaction Time or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the 2-fluorophenol has been consumed.
-
Purification: An aqueous basic wash (e.g., with 1M NaOH) during the work-up can effectively remove unreacted acidic 2-fluorophenol.
-
Issue 2: Contamination with 2-(2-fluorophenoxy)acetic acid
-
Symptom: A more polar spot on TLC or an earlier eluting peak in reverse-phase HPLC. In the ¹H NMR, a very broad singlet for the carboxylic acid proton will be present (often >10 ppm), and the ethyl ester signals will be absent for this impurity. The mass spectrum will show a molecular ion corresponding to the acid (C₈H₇FO₃, MW: 170.14).
-
Causality: This impurity is the result of the hydrolysis of the ethyl ester group.[4] This is a common side reaction, especially if:
-
There is significant water in the reaction mixture.
-
The reaction is run under strongly basic conditions for an extended period at elevated temperatures.
-
The work-up involves prolonged exposure to basic aqueous solutions.
-
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
-
Control Reaction Conditions: Avoid excessive heat and prolonged reaction times once the starting material is consumed.
-
Prompt and Mild Work-up: Neutralize the reaction mixture promptly during the work-up to avoid prolonged exposure to basic conditions that can promote hydrolysis.[2]
-
Analytical Methodologies
For robust identification and quantification of impurities, a combination of analytical techniques is recommended.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound.
| Parameter | Typical Conditions | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | The organic/aqueous gradient allows for the elution of compounds with a range of polarities. |
| Detection | UV at 270 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities such as residual solvents and unreacted starting materials.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of your sample in a volatile solvent like dichloromethane or ethyl acetate.[9]
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Separation:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.[9]
-
Oven Program: A temperature gradient, for example, starting at 50°C and ramping up to 250°C, will help separate compounds with different boiling points.
-
-
MS Detection: Use Electron Ionization (EI) to fragment the molecules. The resulting fragmentation patterns can be compared to library spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, which is invaluable for the unambiguous identification of impurities.[7][10]
| Nucleus | Key Observables for Impurities |
| ¹H NMR | - 2-Fluorophenol: Aromatic signals will differ from the product, and a broad -OH peak will be present. - 2-(2-fluorophenoxy)acetic acid: Absence of the characteristic ethyl group quartet and triplet; presence of a broad carboxylic acid proton. |
| ¹³C NMR | Will show distinct chemical shifts for the carbons in the impurities compared to the final product. |
| ¹⁹F NMR | The fluorine signal for 2-fluorophenol will have a different chemical shift compared to the product, providing a clear indication of its presence. |
References
-
Suryanto, E., & Anwar, C. (2021). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 16(2), 105-113. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 988. Available from: [Link]
-
Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 268-279. Available from: [Link]
-
Reddit. (2017). Impurities in lab acetone and ethyl acetate?. r/chemistry. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available from: [Link]
-
MySkinRecipes. (n.d.). ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate. Retrieved February 28, 2026, from [Link]
-
Choudhary, A. (2011). Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. Pharmaceutical Guidelines. Available from: [Link]
-
Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Available from: [Link]
-
Sanou, S. F., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1083-1093. Available from: [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved February 28, 2026, from [Link]
- Google Patents. (1996). RU2062266C1 - Method for production of 2-ethoxyethyl acetate.
Sources
- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. greenfield.com [greenfield.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Alternative solvents for the synthesis of "Ethyl 2-(2-fluorophenoxy)acetate"
Welcome to the Technical Support Center. As drug development and chemical manufacturing pivot toward sustainable practices, replacing reprotoxic polar aprotic solvents (like DMF or NMP) with green alternatives is a critical priority[1]. This guide provides authoritative, field-proven methodologies, troubleshooting steps, and FAQs for synthesizing Ethyl 2-(2-fluorophenoxy)acetate[2] via the Williamson ether synthesis using modern alternative solvents.
Mechanistic Rationale & Solvent Integration
The synthesis of this compound relies on the
Figure 1: Mechanistic pathway of the Williamson ether synthesis highlighting alternative solvents.
Quantitative Data: Solvent Comparison
To facilitate solvent selection, the following table summarizes the physicochemical and operational parameters of traditional versus alternative green solvents[1][][5].
| Parameter | DMF (Traditional) | PEG-400 (Alternative) | 2-MeTHF (Alternative) | CPME (Alternative) |
| Boiling Point (°C) | 153 | >200 | 80 | 106 |
| Water Solubility | Miscible | Miscible | 14 g/100mL (Low) | 1.1 g/100mL (Very Low) |
| Peroxide Risk | Low | Low | Moderate | Very Low |
| PTC Capability | No | Yes (Inherent) | No | No |
| Green Chemistry | Poor (SVHC listed) | Excellent (Non-toxic) | Good (Bio-based) | Excellent (High recovery) |
Step-by-Step Experimental Methodologies
To ensure trustworthiness, the protocols below are designed as self-validating systems , incorporating causality for every action and checkpoints to verify success before proceeding.
Protocol A: PEG-400 Mediated Synthesis (Solvent & PTC)
Polyethylene glycol 400 (PEG-400) is an exceptional medium for this reaction. It acts as both an environmentally benign solvent and a phase-transfer catalyst (PTC)[].
-
Charge the Reactor: Add 2-fluorophenol (1.0 eq) and anhydrous
(1.5 eq) to PEG-400 (3 volumes).-
Causality: PEG-400 mimics crown ethers by chelating the potassium cation. This creates a "naked" 2-fluorophenoxide anion, drastically increasing its nucleophilicity without needing toxic external PTCs[].
-
-
Activation: Stir the suspension at 60 °C for 30 minutes.
-
Causality: Pre-formation of the phenoxide ensures that the electrophile is consumed rapidly upon addition, minimizing side reactions.
-
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic
reaction, preventing localized overheating which could trigger ester hydrolysis[3].
-
-
Reaction Monitoring: Stir at 60 °C for 2 hours.
-
Validation Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The complete disappearance of the 2-fluorophenol spot (UV active, lower
) confirms 100% conversion. If starting material remains, the base may be exhausted by trace water; add 0.2 eq .
-
-
Workup (The PEG Advantage): Cool to room temperature. Add water (10 volumes) and an extraction solvent like ethyl acetate (5 volumes).
-
Causality: Because PEG-400 is highly water-soluble, the aqueous wash completely removes the PEG-400, unreacted
, and KBr salts. The pure product remains isolated in the organic layer[].
-
Protocol B: 2-MeTHF Biphasic Synthesis
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable furfural. Unlike THF, it is largely immiscible with water, streamlining the workup[1].
-
Setup: Combine 2-fluorophenol (1.0 eq), ethyl bromoacetate (1.1 eq), and 2-MeTHF (5 volumes).
-
Base & PTC Addition: Add solid
(1.5 eq) and a catalytic amount of TBAB (Tetrabutylammonium bromide, 0.05 eq).-
Causality:
is entirely insoluble in 2-MeTHF. TBAB is required to shuttle the phenoxide anion into the organic phase to react with the electrophile[3].
-
-
Heating: Reflux at 80 °C for 4-6 hours.
-
Causality: 2-MeTHF has a higher boiling point (80 °C) than standard THF (66 °C), providing the thermal energy required to overcome the biphasic activation barrier[1].
-
-
In-Flask Extraction: Cool to room temperature and add water (3 volumes) directly to the flask to dissolve the salts.
-
Validation Checkpoint: Separate the phases and check the pH of the aqueous layer. It must be >10, confirming that all acidic byproducts and excess base have successfully partitioned out of the organic product phase.
-
Causality: The water immiscibility of 2-MeTHF eliminates the need to evaporate the reaction solvent and swap it for an extraction solvent, significantly reducing Process Mass Intensity (PMI)[1].
-
Troubleshooting Guide
Q: I am observing a significant impurity corresponding to 2-(2-fluorophenoxy)acetic acid. How do I prevent this? A: This is caused by the saponification (hydrolysis) of your ethyl ester product. It typically occurs if there is trace water in the system combined with high temperatures and a strong base[3].
-
Resolution: Ensure your
is strictly anhydrous. If using PEG-400, dry it over molecular sieves prior to use. Alternatively, switch the solvent to CPME (Cyclopentyl methyl ether); its high boiling point and extremely low water solubility (1.1 g/100mL) prevent ester hydrolysis during the alkylation phase[5].
Q: The reaction rate in 2-MeTHF is extremely sluggish compared to when I used DMF. Why?
A: DMF is a polar aprotic solvent that excellently solvates cations, leaving the nucleophile highly active. 2-MeTHF is much less polar, meaning the
-
Resolution: Introduce a Phase Transfer Catalyst (PTC) like TBAB, or add 5% v/v water to the 2-MeTHF to create a liquid-liquid biphasic system[6]. The water will dissolve the
, and the PTC will shuttle the phenoxide into the 2-MeTHF layer.
Q: Is it possible to get C-alkylation instead of O-alkylation with 2-fluorophenol? A: While Williamson ether synthesis typically favors O-alkylation, C-alkylation (at the ortho or para positions) can occur if the solvent is highly non-polar and the phenoxide is tightly ion-paired to the potassium cation[3].
-
Resolution: Using PEG-400 or adding a PTC in 2-MeTHF disrupts the tight ion pair, exposing the oxygen's lone pairs and strictly favoring O-alkylation (the kinetically favored
pathway)[3][].
Frequently Asked Questions (FAQs)
Q: I want to scale this synthesis up to 5 kg. Which alternative solvent offers the best safety and engineering profile? A: CPME is highly recommended for pilot-plant scale-up. CPME has a high boiling point (106 °C), a narrow explosion limit, and unlike THF or 2-MeTHF, it has a very high resistance to peroxide formation[5]. This makes large-scale storage and handling significantly safer. Furthermore, its low heat of vaporization makes solvent recovery via distillation highly energy-efficient.
Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (
References
-
[6] A review on the advancement of ether synthesis from organic solvent to water. RSC Advances (via SciSpace). Available at:[Link]
-
[1] Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Institutes of Health (NIH). Available at:[Link]
-
[3] Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. Available at:[Link]
Sources
Validation & Comparative
Comparative analysis of different synthetic routes to "Ethyl 2-(2-fluorophenoxy)acetate"
Executive Summary
Ethyl 2-(2-fluorophenoxy)acetate (CAS: 2248-56-8) is a highly versatile building block utilized in the synthesis of pharmaceutical intermediates and bioactive heterocycles[1]. The ortho-fluoro substituent on the phenol ring exerts unique inductive effects that influence both the nucleophilicity of the precursor and the physicochemical profile of downstream drug candidates. For researchers scaling up or optimizing the synthesis of this compound, selecting the appropriate synthetic route is critical. This guide objectively compares the two predominant methodologies—the Williamson Ether Synthesis and the Mitsunobu Reaction —analyzing their mechanistic causality, experimental reliability, and overall efficiency.
Mechanistic Pathways & Causality
The synthesis of aryl-alkyl ethers typically relies on the formation of a robust C–O bond. The choice of reaction dictates the reaction environment (basic vs. neutral/redox) and the nature of the leaving group.
Route A: Williamson Ether Synthesis (Base-Promoted SN2)
This classical approach involves the deprotonation of 2-fluorophenol to generate a highly nucleophilic phenoxide ion, followed by an SN2 displacement of the halide from ethyl bromoacetate[2][3].
-
Causality of Base Selection: A mild base like Potassium Carbonate (K₂CO₃) is preferred over stronger bases (e.g., NaH or alkoxides) to prevent unwanted transesterification or Claisen condensation of the ethyl ester moiety.
-
Causality of Solvent: The reaction is conducted in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or acetone. These solvents effectively solvate the potassium cation while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 kinetics[2].
Route B: Mitsunobu Reaction (Redox Condensation)
The Mitsunobu approach couples 2-fluorophenol directly with ethyl glycolate (ethyl 2-hydroxyacetate) under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD[4][5].
-
Causality of Activation: The phosphine activates the aliphatic alcohol (ethyl glycolate), converting the hydroxyl group into an excellent leaving group (a phosphonium intermediate).
-
Causality of Application: Because 2-fluorophenol is sufficiently acidic (pKa ~8.7)[6], it easily protonates the betaine intermediate, facilitating the final displacement. This route is strategically chosen when the substrate contains highly base-sensitive functional groups that would degrade under Williamson conditions[5].
Divergent synthetic pathways for this compound.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed with built-in validation steps (e.g., visual cues and TLC monitoring).
Protocol A: Williamson Ether Synthesis
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-fluorophenol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir vigorously at room temperature for 15 minutes. Validation: The solution will develop a slight yellow tint, indicating phenoxide formation.
-
Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise. Ethyl bromoacetate is favored over ethyl chloroacetate due to the superior leaving group ability of bromide, which reduces reaction time[2][3].
-
Propagation: Heat the reaction mixture to 60–80 °C. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction typically reaches completion within 4–6 hours[2].
-
Aqueous Workup: Cool to room temperature. Quench by pouring the mixture into ice water (3x the reaction volume). This dissolves the inorganic salts and forces the organic product out of the DMF phase. Extract with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers extensively with water (5x) and brine. Causality: Repeated water washes are mandatory to remove residual DMF, which otherwise complicates isolation.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step-by-step workflow for the Williamson ether synthesis route.
Protocol B: Mitsunobu Reaction
-
Preparation: Dissolve 2-fluorophenol (1.0 equiv), ethyl glycolate (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M) under N₂[4].
-
Activation: Cool the mixture to 0 °C using an ice bath.
-
Coupling: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. Causality: Slow addition is critical to control the exothermic formation of the Morrison-Brunn-Huisgen betaine and to minimize the formation of dead-end hydrazine byproducts[5].
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours.
-
Purification: Concentrate the mixture in vacuo. Validation/Challenge: The crude mixture will contain stoichiometric amounts of triphenylphosphine oxide (TPPO). Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate the TPPO. Filter the solid, and purify the concentrated filtrate via silica gel chromatography.
Quantitative Data & Route Comparison
The following table summarizes the operational metrics for both methodologies, providing a clear comparative baseline for process chemistry decisions.
| Parameter | Williamson Ether Synthesis (Route A) | Mitsunobu Reaction (Route B) |
| Typical Yield | 80–95% | 65–80% |
| Reaction Time | 4–6 hours (at 60–80 °C) | 12–16 hours (at 20 °C) |
| Reagent Cost | Low (K₂CO₃, Ethyl Bromoacetate) | High (PPh₃, DIAD, Ethyl Glycolate) |
| Atom Economy | High (Loss of KBr, H₂O) | Low (Generation of TPPO and DIAD-H₂) |
| Purification | Simple (Aqueous wash removes DMF/salts) | Complex (Requires TPPO removal/Column) |
| Functional Group Tolerance | Poor for base-labile groups | Excellent (Neutral/Mild conditions) |
Strategic Recommendations
As a Senior Application Scientist, my definitive recommendation for the standard preparation of This compound is the Williamson Ether Synthesis . It is unequivocally the superior method for this specific molecule. Because 2-fluorophenol and the resulting ester are relatively stable to mild bases like K₂CO₃, the Williamson route offers higher yields, significantly lower reagent costs, and a much cleaner purification profile[2][3]. The inorganic byproducts and DMF solvent are easily stripped away during a standard aqueous workup, often yielding product pure enough to use without chromatography.
Conversely, the Mitsunobu reaction should be viewed as a specialized alternative[4][5]. It should only be deployed if you are synthesizing highly complex, multi-functionalized derivatives of this scaffold where the molecule contains base-sensitive moieties (e.g., easily hydrolyzable secondary esters or epimerizable stereocenters) that would not survive the K₂CO₃/heat conditions of the Williamson route.
References
-
ChemScene. "2248-56-8 | this compound". ChemScene Catalog. 1
-
RTU E-books. "Synthesis of bacterial two-component system inhibitors". Riga Technical University. 2
-
Google Patents. "Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase". Patent WO2019145729A1. 3
-
Benchchem. "2,3-Difluorophenol | 6418-38-8". Benchchem Technical Guide. 6
-
Googleapis. "WO 2013/091096 Al". Patent Application. 4
-
Atlanchim Pharma. "Recent Advances in the Mitsunobu Reaction". Atlanchim Pharma Reviews. 5
Sources
- 1. chemscene.com [chemscene.com]
- 2. ebooks.rtu.lv [ebooks.rtu.lv]
- 3. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
Publish Comparison Guide: Ethyl 2-(2-fluorophenoxy)acetate as a Reference Standard in Analytical Chemistry
Executive Summary
Ethyl 2-(2-fluorophenoxy)acetate (CAS: 2248-56-8) serves as a critical reference standard in the quality control (QC) and process development of fluorinated pharmaceutical intermediates and phenoxy-class agrochemicals. Its primary analytical utility lies in monitoring the O-alkylation efficiency of 2-fluorophenol and validating the hydrolytic cleavage to its corresponding active acid form, 2-(2-fluorophenoxy)acetic acid.
This guide objectively compares the ethyl ester standard against its hydrolytic metabolite (the free acid) and non-fluorinated analogues, providing researchers with a data-driven framework for selecting the optimal analytical technique (HPLC vs. GC) based on matrix complexity and sensitivity requirements.
Technical Profile & Criticality
The introduction of an ortho-fluorine atom imparts unique electronic and steric properties to the phenoxyacetate scaffold, significantly altering its chromatographic behavior compared to non-fluorinated or para-substituted analogues.
| Property | Specification | Analytical Implication |
| Molecular Formula | C₁₀H₁₁FO₃ | Distinct isotopic pattern (M+1) not significant, but F mass defect is useful in HRMS. |
| Molecular Weight | 198.19 g/mol | Amenable to GC-MS and LC-MS/MS. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderately lipophilic; high retention on C18 columns. |
| Boiling Point | ~108°C (3 mmHg) | Volatile enough for direct GC analysis without derivatization. |
| Solubility | Organic solvents (MeOH, ACN) | Insoluble in water; requires organic diluent for standard prep. |
The "Ortho-Effect" in Chromatography
Unlike the para-isomer, the ortho-fluorine in this compound creates an intramolecular electrostatic interaction with the ether oxygen. In Reverse Phase HPLC (RP-HPLC), this often results in shorter retention times compared to the para-isomer due to a reduced effective hydrophobic surface area, a critical separation criterion for isomeric impurity profiling.
Comparative Analysis: Selecting the Right Standard & Method
The choice of this compound as a standard is often weighed against using its free acid form or alternative esters.
Comparison 1: Ester (Analyte) vs. Free Acid (Hydrolysis Product)
Context: In metabolic stability studies or synthesis monitoring, the ester is the starting material/prodrug, and the acid (2-(2-fluorophenoxy)acetic acid) is the product.
| Feature | This compound (Ester) | 2-(2-fluorophenoxy)acetic acid (Acid) | Verdict |
| GC Suitability | Excellent. Direct injection; sharp peaks. | Poor. Requires derivatization (TMS) to prevent tailing/degradation. | Use Ester standard for GC-FID/MS purity assays. |
| HPLC Retention | High. Retains well on C18 at neutral pH. | pH Dependent. Elutes in void volume at neutral pH; requires pH < 3.0. | Use Both in gradient HPLC to monitor conversion. |
| UV Absorbance | λmax ~270 nm (Phenoxy chromophore). | Similar λmax, but often lower extinction coefficient. | Ester provides higher sensitivity in UV detection. |
Comparison 2: Fluorinated vs. Non-Fluorinated (Ethyl phenoxyacetate)
Context: Using a non-fluorinated analogue as an Internal Standard (IS).
-
Ethyl phenoxyacetate elutes later than the 2-fluoro ester in many RP-HPLC systems because the fluorine atom increases polarity (dipole moment) relative to hydrogen, slightly reducing hydrophobic interaction.
-
Recommendation: Ethyl phenoxyacetate is a robust Internal Standard for quantifying this compound because it separates baseline-to-baseline but shares similar extraction recovery rates.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Resolution HPLC Separation (Isomer & Acid Profiling)
Objective: Separate the target ester from its free acid impurity and 4-fluoro isomer.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 - suppresses acid ionization).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (primary), 220 nm (secondary).
-
Temperature: 30°C.
Gradient Program:
-
0-2 min: 20% B (Isocratic hold to elute polar impurities).
-
2-10 min: 20% -> 70% B (Linear gradient).
-
10-12 min: 70% -> 95% B (Wash).
-
12-15 min: 20% B (Re-equilibration).
Validation Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between Acid (RT ~4 min) and Ester (RT ~9 min).
-
Tailing Factor: < 1.5 for the Ester peak.
Protocol B: GC-MS Impurity Profiling
Objective: Detect volatile organic impurities (e.g., unreacted 2-fluorophenol).
-
Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (hold 3 min).
-
-
MS Source: EI (70 eV), Scan range 40-400 m/z.
Key Diagnostic Ions (m/z):
-
Target (Ester): 198 (M+), 125 (loss of -COOEt, fluorophenoxy cation).
-
Impurity (Phenol): 112 (2-fluorophenol).
Visualizing the Workflow
Diagram 1: Synthesis & Impurity Origin
This pathway illustrates where the reference standard fits into the process control strategy.
Caption: Synthesis pathway of this compound showing critical control points for impurities.
Diagram 2: Analytical Decision Tree
A logic flow for selecting the correct analytical technique based on the sample state.
Caption: Decision matrix for selecting GC vs. HPLC based on sample composition and target analytes.
References
-
National Institutes of Health (NIH). (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC. Retrieved March 2, 2026, from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved March 2, 2026, from [Link]
-
European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation... of 2-(4-fluorophenoxy) acetic acid. Retrieved March 2, 2026, from [Link]
Safety Operating Guide
Ethyl 2-(2-fluorophenoxy)acetate proper disposal procedures
Standard Operating Procedure: Disposal and Handling of Ethyl 2-(2-fluorophenoxy)acetate
In drug development and synthetic chemistry, the introduction of fluorinated aromatic moieties using reagents like this compound is a routine yet critical operation. However, the very stability that makes the carbon-fluorine (C-F) bond desirable in pharmacophores presents a significant logistical challenge at the end of the reagent's lifecycle. As a Senior Application Scientist, I emphasize that laboratory safety extends beyond the bench; it requires a mechanistic understanding of how chemical properties dictate waste management.
This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring environmental compliance and laboratory safety.
Hazard Assessment & The Causality of Disposal Choices
This compound (CAS: 2248-56-8) is a fluorinated organic ester[1][2]. In laboratory waste management, the fundamental rule for fluorinated compounds is strict segregation from non-halogenated waste streams[3].
-
The Causality of Segregation: Non-halogenated organic wastes are frequently repurposed as secondary fuels in industrial furnaces. If fluorinated compounds are inadvertently included in these fuel streams, combustion at standard furnace temperatures will release highly toxic and corrosive hydrogen fluoride (HF) gas[3].
-
The Causality of High-Temperature Incineration: The C-F bond is exceptionally strong. Standard chemical neutralization (e.g., ester hydrolysis) only cleaves the acetate group, leaving the fluorophenol moiety intact. Complete mineralization requires high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting HF emissions[4]. Pilot-scale laboratory data for stable fluorinated organics dictates a minimum incineration temperature of 1000°C with a 2-second residence time to prevent the release of volatile, hazardous fluorinated byproducts[5].
Quantitative Data: Chemical Properties & Incineration Parameters
To ensure safe handling and accurate waste profiling for Environmental Health and Safety (EHS) contractors, the following parameters must be integrated into your waste manifest.
| Parameter | Value / Specification | Causality / Relevance to Disposal |
| CAS Number | 2248-56-8 | Essential for precise waste manifesting and tracking[1]. |
| Molecular Formula | C10H11FO3 | Indicates the presence of fluorine (halogenated waste)[2]. |
| Molecular Weight | 198.19 g/mol | Used to calculate potential HF yield during incineration[1]. |
| Waste Classification | Halogenated Organic | Dictates segregation from non-halogenated fuel streams[3][6]. |
| Incineration Temp. | > 1000°C | Required to break the stable C-F bond completely[5]. |
| Residence Time | ≥ 2 seconds | Ensures complete combustion, preventing volatile emissions[5]. |
| Off-Gas Treatment | Alkaline Scrubbing | Neutralizes HF gas generated during thermal destruction[4]. |
Step-by-Step Disposal Protocol
The following self-validating protocol ensures compliance with environmental regulations and laboratory safety standards.
-
Step 1: Waste Segregation at the Source
-
Action: Designate a specific, chemically compatible waste container exclusively for "Fluorinated Organic Waste" or "Halogenated Organic Waste." Do not mix this compound with acetone, ethanol, or hexane waste streams[3][6].
-
Validation Check: Visually confirm the container label explicitly prohibits non-halogenated solvents before adding any waste.
-
-
Step 2: Containment and Labeling
-
Action: Transfer the waste into the designated container using a secondary containment tray to catch drips.
-
Validation Check: Update the hazardous waste tag immediately with "this compound", the estimated concentration, and the primary hazard ("Halogenated/Fluorinated").
-
-
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a ventilated SAA, away from strong acids, bases, and oxidizing agents. If dissolved in flammable solvents, store within a flammable liquids cabinet[3][6].
-
Validation Check: Physically verify the container is tightly sealed at all times except when actively adding waste.
-
-
Step 4: EHS Transfer and Final Destruction
-
Action: Request a pickup from your institution's EHS department or a licensed hazardous waste contractor. Provide them with the exact chemical profile[6].
-
Validation Check: Verify via EHS documentation that the contractor utilizes high-temperature incineration facilities equipped with off-gas scrubbers for halogenated waste[4].
-
Workflow Visualization
Workflow for the segregation, collection, and thermal destruction of fluorinated organic waste.
Spill Response and Decontamination Methodology
In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.
-
Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[4][6].
-
Contain the Spill: For liquid spills (or solutions containing the ester), encircle the spill with an inert, non-combustible absorbent material such as vermiculite or sand[6]. Crucial Causality: Do not use combustible materials like sawdust, as they can complicate the subsequent incineration process.
-
Collect and Package: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag or a rigid, chemically compatible container[4][6].
-
Surface Decontamination: Wash the affected area with a suitable organic solvent (e.g., a small amount of isopropanol) to dissolve residual ester, followed by a thorough wash with water and laboratory detergent[4][6].
-
Dispose of Cleanup Materials: Treat all absorbent materials, contaminated gloves, and paper towels as fluorinated/halogenated hazardous waste. Route them through the standard disposal protocol outlined in Section 3[6].
References
-
"Chemical Waste Containers for Chemical Waste Disposal", RiskAssess. Available at: [Link]
-
"DRAFT.EPA.PFAS Disposal", Environmental Working Group. Available at: [Link]
Sources
Personal protective equipment for handling Ethyl 2-(2-fluorophenoxy)acetate
As a Senior Application Scientist, I recognize that the integration of fluorinated building blocks is a cornerstone of modern drug development. Ethyl 2-(2-fluorophenoxy)acetate (CAS: 2248-56-8) is a highly valuable intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). However, its specific molecular architecture—combining a lipophilic fluorinated aromatic ring with a reactive ethyl ester—demands rigorous, scientifically grounded handling protocols.
The following guide provides a self-validating system for the safe handling, operational logistics, and disposal of this compound. By understanding the mechanistic causality behind these safety measures, laboratory personnel can ensure both scientific integrity and personal protection.
Chemical Profiling & Mechanistic Risk Assessment
Before designing a protective strategy, we must understand the fundamental physical and chemical properties driving the compound's hazard profile:
-
Dermal Permeation Potential: The addition of the fluorine atom at the ortho-position of the phenoxy ring significantly increases the molecule's lipophilicity (LogP = 1.76)[1]. This enhanced lipophilic character facilitates rapid permeation through the lipid-rich stratum corneum of the skin upon contact, making dermal protection paramount.
-
Ester Reactivity & Irritation: As an ethyl ester, the compound can undergo hydrolysis in the presence of strong acids or bases. This reaction can release 2-fluorophenol—a more acute dermal and ocular irritant.
-
Environmental Toxicity: Fluorinated phenoxyacetates and their derivatives are notoriously persistent in the environment and exhibit significant, long-lasting aquatic toxicity[2]. Strict containment is required to prevent environmental release.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, a robust PPE strategy must be implemented in strict compliance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[3]. The table below outlines the required equipment and the mechanistic rationale for each selection.
| Protection Zone | Required PPE | Mechanistic Causality & Specification |
| Ocular/Face | Indirect Vented Splash Goggles | Protects against aerosolized droplets or ester splashes. Indirect venting prevents liquid ingress while mitigating lens fogging during extended synthetic operations. |
| Dermal/Body | Flame-Resistant (FR) Lab Coat & Closed-Toe Shoes | Prevents direct skin contact. FR material is mandatory if the ester is handled alongside flammable organic solvents (e.g., THF, DMF) during a reaction setup. |
| Manual/Hands | Nitrile Gloves (Min. 4 mil thickness) | Nitrile provides superior permeation resistance against esters and ethers compared to latex[4]. For bulk transfers (>100 g/mL), double-gloving is required to provide a fail-safe barrier. |
| Respiratory | Certified Chemical Fume Hood | All operations must occur in a hood with a face velocity of 80-100 fpm[5]. This prevents the inhalation of volatile organic emissions and protects against unexpected exothermic vapor release. |
Operational Workflow & Handling Protocols
A self-validating protocol ensures that every procedural step inherently verifies the safety of the preceding one. Follow this step-by-step methodology for handling this compound under the OSHA Laboratory Standard (29 CFR 1910.1450)[6].
Step 1: Environmental & Engineering Verification Verify that the fume hood sash is positioned at the correct operational height and confirm via the continuous airflow monitor that the face velocity is stable at 80-100 fpm[5].
Step 2: PPE Donning and Integrity Check Don the required PPE matrix. Perform a visual and tactile inspection of the nitrile gloves for micro-tears or degradation before handling the reagent.
Step 3: Reagent Transfer Utilize a calibrated positive-displacement pipette (if in liquid state) or a static-free anti-static spatula (if crystallized) to transfer the compound. Causality: Positive displacement prevents the aerosolization and vapor pressure-induced dripping that frequently occurs with standard air-displacement pipettes when handling volatile organic esters.
Step 4: Reaction Quenching & Decontamination Post-transfer, wipe down the exterior of the reagent bottle and all transfer tools with a solvent compatible with ester dissolution (e.g., ethanol or isopropanol), followed by a thorough water rinse to ensure no residual fluorinated compound remains on the surfaces.
Fig 1: Step-by-step operational workflow for handling this compound.
Emergency Spill Response & Waste Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent personnel exposure and aquatic environmental contamination[2].
Spill Response Methodology:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Contain & Absorb: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand)[2]. Causality: Never use combustible absorbents like sawdust. The organic nature of the ester, if inadvertently mixed with strong oxidizers in a waste bin, can create a localized fire hazard.
-
Collect: Gently sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Transfer the material to a high-density polyethylene (HDPE) hazardous waste container.
-
Neutralize Surface: Wash the spill area with a mild alkaline detergent solution to safely hydrolyze and wash away trace ester residues, followed by a copious water rinse.
Fig 2: Emergency spill response and disposal pathway for fluorinated organic esters.
Waste Disposal Logistics & Causality: this compound waste must be strictly segregated from general organic waste.
-
Classification: Designate exclusively as Halogenated Organic Waste .
-
Mechanistic Causality for Segregation: The compound contains a covalently bonded fluorine atom (C₁₀H₁₁FO₃). If it is mixed with non-halogenated waste and processed in standard municipal or general chemical incinerators, the combustion process will generate highly corrosive and toxic hydrofluoric acid (HF) gas. Halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed to safely neutralize HF emissions.
References
-
Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]
-
Title: OSHA's PPE Laboratory Standards (29 CFR 1910.132) Source: Clarion Safety Systems / Occupational Safety and Health Administration URL: [Link]
-
Title: Mizuki, NichinoEurope Co., Ltd., SDS No. 505-28(M15-21) Source: DLBR (Safety Data Sheet for Fluorophenoxyacetate Derivatives) URL: [Link]
-
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Prudent Practices) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. middeldatabasenpdf.dlbr.dk [middeldatabasenpdf.dlbr.dk]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
